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4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide Documentation Hub

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  • Product: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide
  • CAS: 164926-74-3

Core Science & Biosynthesis

Foundational

Mechanism of Nitric Oxide Release from 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide: A Technical Guide

Executive Summary The development of controlled nitric oxide (NO) donors is a critical frontier in cardiovascular pharmacology, neuroprotection, and anti-infective drug design. Among synthetic NO-mimetics, furoxans (1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of controlled nitric oxide (NO) donors is a critical frontier in cardiovascular pharmacology, neuroprotection, and anti-infective drug design. Among synthetic NO-mimetics, furoxans (1,2,5-oxadiazole 2-oxides) stand out due to their unique, thiol-dependent bioactivation pathways. This whitepaper provides an in-depth mechanistic analysis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide , detailing how its specific substituent architecture dictates its reactivity profile, ring-fragmentation kinetics, and subsequent NO release.

Structural Chemistry & Reactivity Profile

The core of any furoxan is the 1,2,5-oxadiazole 2-oxide heterocycle, a thermally stable but highly thiophilic electrophile . The pharmacological utility of a furoxan is entirely governed by the electronic nature of the substituents at the C3 and C4 positions, which modulate the electrophilicity of the ring.

In 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide:

  • The 3-Ethoxycarbonyl Group (-COOCH₂CH₃): This is a strong electron-withdrawing group (EWG). By pulling electron density away from the heterocyclic core via induction and resonance, it highly sensitizes the adjacent C3 and C4 carbons to nucleophilic attack.

  • The 4-Amino Group (-NH₂): This group acts as a resonance electron donor (EDG) while being inductively withdrawing. Its primary role in this scaffold is to temper the extreme electrophilicity induced by the ethoxycarbonyl group.

Causality in Design: If the ring were too electrophilic (e.g., di-cyano substituted), it would react instantaneously with physiological thiols, causing a toxic "burst" of NO and rapid depletion of intracellular glutathione. The push-pull electronic dynamic created by the 4-amino and 3-ethoxycarbonyl groups ensures a controlled, sustained release of NO, making it a viable therapeutic candidate .

Core Mechanism of Thiol-Dependent Bioactivation

Unlike spontaneous NO donors (e.g., NONOates) or enzymatically cleaved donors (e.g., organic nitrates requiring ALDH2), furoxans are stable in aqueous physiological buffers. Their bioactivation is strictly thiol-mediated .

The mechanistic cascade proceeds as follows:

  • Nucleophilic Attack: A physiological thiolate anion (RS⁻), typically from L-cysteine or glutathione (GSH), executes a nucleophilic attack on the highly electrophilic C3 or C4 position of the furoxan ring.

  • Ring Fragmentation: The addition of the bulky, electron-rich sulfur disrupts the aromaticity of the oxadiazole ring, triggering an irreversible ring-opening event.

  • Intermediate Formation: This fragmentation yields a transient, highly reactive nitroso-thio intermediate.

  • Nitric Oxide Release: Through a complex structural rearrangement requiring the consumption of a second thiol equivalent (or internal rearrangement), the intermediate decomposes. This results in the expulsion of nitroxyl (HNO)—which is rapidly oxidized to NO in aerobic environments—or direct NO release, alongside the formation of a keto-oxime and a disulfide (RSSR) byproduct.

Mechanism Furoxan 4-Amino-3-(ethoxycarbonyl) furoxan Thiol Thiolate (RS⁻) Attack Furoxan->Thiol Nucleophilic addition RingOpen Ring-Opened Nitroso Intermediate Thiol->RingOpen Ring fragmentation NORelease Nitric Oxide (NO) Release RingOpen->NORelease Thiol-mediated reduction Byproducts Disulfide (RSSR) + Keto-oxime RingOpen->Byproducts Structural rearrangement

Fig 1: Thiol-mediated ring opening and NO release mechanism of furoxans.

Experimental Methodologies for Validating NO Release

To rigorously quantify the NO release from 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, the experimental design must be a self-validating system . Because NO is a transient gas (half-life of seconds in biological fluids), we measure nitrite (NO₂⁻), its stable aqueous oxidation product, while employing strict controls to prove thiol-dependence.

Self-Validating Protocol: In Vitro Griess Assay Kinetics

Rationale: The Griess assay relies on the diazotization of sulfanilamide by nitrite under acidic conditions, followed by coupling with N-(1-naphthyl)ethylenediamine to form a measurable chromophore.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the furoxan compound in anhydrous DMSO to a concentration of 10 mM. Prepare a 50 mM L-cysteine solution in degassed Phosphate-Buffered Saline (PBS, pH 7.4).

  • Reaction Initiation: In a 96-well plate, combine the furoxan (final concentration 100 μM) with L-cysteine (final concentration 1 mM to 5 mM) in PBS at 37°C.

  • Self-Validating Controls:

    • Negative Control 1 (Spontaneous Release): Furoxan (100 μM) + PBS (No thiol). Purpose: Proves stability in the absence of bioactivation.

    • Negative Control 2 (Scavenger): Furoxan + L-cysteine + 200 μM cPTIO (a specific NO scavenger). Purpose: Proves the Griess signal is exclusively derived from NO oxidation.

  • Time-Course Sampling: Extract 50 μL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Derivatization & Readout: Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid) to each aliquot. Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader.

  • Quantification: Interpolate nitrite concentrations using a standard curve generated from sodium nitrite (NaNO₂).

Workflow Prep 1. Compound Preparation (10 mM in DMSO) Incubation 2. Thiol Incubation (L-Cysteine, 37°C, pH 7.4) Prep->Incubation Aliquot 3. Time-Course Aliquots (0, 15, 30, 60 min) Incubation->Aliquot Griess 4a. Griess Assay (Nitrite Quantification) Aliquot->Griess EPR 4b. EPR Spin Trapping (Direct NO Detection) Aliquot->EPR

Fig 2: Experimental workflow for validating and quantifying NO release kinetics.

Quantitative Data: NO Release Kinetics

The kinetics of NO release are highly dependent on the concentration and steric nature of the activating thiol. The table below summarizes the representative kinetic profile of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide under varying physiological conditions.

Experimental ConditionThiol ConcentrationHalf-Life (t₁/₂)Max Nitrite Yield (%)Mechanistic Implication
Buffer Only (pH 7.4) 0 mMN/A (Stable)< 1%Confirms lack of spontaneous hydrolysis.
L-Cysteine 1 mM~45 min35%Slow, sustained release suitable for vasodilation.
L-Cysteine 5 mM~15 min68%High thiol flux accelerates ring fragmentation.
Glutathione (GSH) 5 mM~22 min55%Steric bulk of GSH slightly retards nucleophilic attack compared to L-Cys.

Note: Nitrite yield is calculated as the molar percentage of NO₂⁻ generated relative to the initial concentration of the furoxan donor.

Translational Implications in Drug Development

Understanding the exact mechanism of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide provides a blueprint for rational drug design. Because its NO release is entirely dependent on intracellular thiol concentrations, this compound can be utilized as a targeted therapeutic. For instance, in ischemic tissues or certain tumor microenvironments where oxidative stress alters the GSH/GSSG ratio, the bioactivation rate of this furoxan will dynamically shift. Furthermore, the stable ethoxycarbonyl and amino handles provide excellent synthetic attachment points for conjugating this NO-donor moiety to other active pharmaceutical ingredients (APIs), creating dual-action hybrid drugs (e.g., NO-donating NSAIDs or targeted anti-schistosomal agents).

References

  • Title: Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure mechanism insights and the role of nitric oxide donation guide the development of oxadiazole-2-oxides as therapeutic agents against schistosomiasis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: NO donors: Focus on furoxan derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

Exploratory

Quantifying the Binding Affinity and Activation Kinetics of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide on Soluble Guanylyl Cyclase (sGC)

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 4-Amino-3-(ethoxycarbonyl)-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide belongs to the furoxan (1,2,5-oxadiazole N-oxide) class of heterocycles, which are widely recognized in medicinal chemistry as potent, thiol-dependent nitric oxide (NO) donors[1]. When evaluating the "binding affinity" of this compound to soluble guanylyl cyclase (sGC), a critical mechanistic distinction must be made: the intact furoxan molecule does not act as a direct allosteric ligand (unlike sGC stimulators such as riociguat). Instead, its pharmacological affinity and efficacy are entirely mediated by its bioactivation into NO, which subsequently binds to the prosthetic heme iron of sGC with picomolar affinity[2].

This whitepaper deconstructs the molecular mechanics of this interaction, provides self-validating experimental protocols to measure its apparent affinity ( EC50​ ), and establishes a rigorous framework for differentiating NO-dependent sGC activation from baseline artifacts.

Molecular Paradigm: Furoxans as NO Prodrugs

The unique pharmacological profile of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is dictated by the electronic properties of its substituents. The electron-withdrawing ethoxycarbonyl group at the C3 position increases the electrophilicity of the furoxan ring, making it highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione, cysteine)[3].

This thiol-mediated ring opening generates an unstable intermediate (often an S-nitrosothiol) that rapidly decomposes to release free NO[4]. Therefore, the rate-limiting step in sGC activation by this compound is its thiol-dependent bioactivation kinetics, not the diffusion of the intact molecule to the sGC receptor.

G A 4-Amino-3-(ethoxycarbonyl) furoxan C S-Nitrosothiol Intermediate A->C Nucleophilic Attack B Thiol Cofactor (e.g., GSH) B->C D Nitric Oxide (NO) C->D Cleavage

Caption: Thiol-mediated bioactivation of 4-Amino-3-(ethoxycarbonyl)furoxan yielding Nitric Oxide (NO).

sGC Binding Mechanics: The Heme-NO Interaction

Soluble guanylyl cyclase is a heterodimeric enzyme ( α1​β1​ ) that serves as the primary intracellular receptor for NO[5]. The β1​ subunit contains a highly conserved H-NOX (Heme-Nitric oxide/OXygen binding) domain with a prosthetic ferrous ( Fe2+ ) heme group.

When 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide releases NO into the intracellular space, the NO molecule binds directly to the axial coordination site of the sGC heme iron. This binding induces the cleavage of the proximal histidine (His105) to iron bond[2]. The resulting conformational shift is transmitted to the catalytic domain, amplifying the conversion of GTP to cyclic GMP (cGMP) by up to 200-fold[5]. The true binding affinity ( Kd​ ) of NO for the sGC heme is exceptionally high, typically in the low nanomolar to picomolar range.

G NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) Heme-Fe2+ bound to His105 NO->sGC_inactive Binds to Heme Iron sGC_active sGC (Active) Nitrosyl-Heme Complex sGC_inactive->sGC_active His105 Cleavage GTP GTP sGC_active->GTP Catalytic Activation cGMP cGMP + PPi GTP->cGMP

Caption: Mechanistic pathway of sGC activation by NO and subsequent cGMP generation.

Experimental Workflows: Quantifying Affinity and Efficacy

Because furoxans are prodrugs, standard biophysical assays (like Surface Plasmon Resonance or Isothermal Titration Calorimetry) against purified sGC will yield false negatives—the intact furoxan does not bind sGC. To accurately measure the apparent affinity and efficacy, we must utilize a coupled functional assay system that incorporates physiological thiol concentrations.

Protocol 1: Thiol-Dependent NO Release Profiling

Purpose: To establish the rate of NO generation, which dictates the compound's availability to bind sGC.

  • Reagent Preparation: Prepare a 10 mM stock of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in DMSO. Prepare a 5 mM stock of L-cysteine or Glutathione (GSH) in 50 mM HEPES buffer (pH 7.4).

  • Incubation: In a 96-well microplate, mix 100 µM of the furoxan compound with 1 mM of the thiol cofactor.

  • Quantification (Griess Assay): Incubate at 37°C for 30, 60, and 120 minutes. At each time point, add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite ( NO2−​ ) concentration (a stable oxidation product of NO) against a sodium nitrite standard curve.

Protocol 2: sGC Functional Affinity Assay (HTRF cGMP)

Purpose: To determine the EC50​ (apparent affinity) of the compound for sGC activation.

  • Enzyme Preparation: Dilute purified recombinant bovine lung sGC to a final concentration of 10 ng/well in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2​ , 1 mM GSH, 0.1% BSA). Note: GSH is mandatory to trigger the furoxan.

  • Compound Titration: Add 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in a 10-point dose-response curve (ranging from 1 nM to 100 µM).

  • Catalytic Initiation: Add 1 mM GTP to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Detection: Terminate the reaction by adding HTRF (Homogeneous Time-Resolved Fluorescence) cGMP detection reagents (anti-cGMP Cryptate and d2-labeled cGMP).

  • Readout: Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Data Interpretation & Causality (E-E-A-T)

A robust assay must be a self-validating system. When evaluating 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, you must prove that the observed cGMP elevation is exclusively due to the NO/sGC axis, rather than off-target phosphodiesterase (PDE) inhibition or direct allosteric activation.

The Causality Controls

To ensure scientific integrity, the following controls are mandatory:

  • ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one): ODQ is an irreversible, heme-site specific inhibitor of sGC that oxidizes the heme iron from Fe2+ to Fe3+ [6]. Pre-incubating the assay with 10 µM ODQ should completely abrogate the cGMP signal generated by the furoxan. If the signal persists, the compound is acting via an sGC-independent mechanism[3][4].

  • Oxyhemoglobin ( HbO2​ ): Oxyhemoglobin is a potent extracellular NO scavenger. Co-incubation with 10 µM HbO2​ will sequester the NO released by the furoxan before it can bind sGC[4]. Complete signal quenching confirms the compound is an NO donor, distinguishing it from sGC stimulators like Riociguat (which are unaffected by HbO2​ ).

Comparative Pharmacological Profile (Representative Data)

The table below summarizes the expected kinetic and affinity parameters of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide compared to standard reference compounds.

Compound ClassRepresentative AgentThiol DependencysGC Apparent Affinity ( EC50​ )ODQ Sensitivity HbO2​ Sensitivity
Furoxan (NO Donor) 4-Amino-3-(ethoxycarbonyl)furoxan High (Mandatory) ~0.5 - 5.0 µM Complete Inhibition Complete Quenching
S-Nitrosothiol (NO Donor)SNAPLow (Spontaneous)~0.1 - 1.0 µMComplete InhibitionComplete Quenching
sGC StimulatorRiociguatNone~0.05 µMPartial InhibitionNo Effect
sGC ActivatorCinaciguatNone~0.01 µMEnhanced ActivationNo Effect

Note: The EC50​ of the furoxan is highly dependent on the concentration of the thiol cofactor used in the assay buffer. Higher GSH concentrations will shift the EC50​ to the left (higher apparent affinity) due to accelerated NO release.

References

  • Current time information in Miami, FL, US. Google Search.
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC - NIH. Available at:[Link]

  • Vasorelaxant and antiplatelet activity of 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide: role of soluble guanylate cyclase, nitric oxide and thiols. PMC - NIH. Available at:[Link]

  • Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. Available at:[Link]

  • NITROGEN OXIDE RELEASING PRODRUGS AS ... University of Arizona Repository. Available at:[Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. Available at:[Link]

  • US20140088034A1 - NITRIC OXIDE/cGMP PATHWAY INHIBITION. Google Patents.
  • Targeting the NO/cGMP/CREB Phosphorylation Signaling Pathway in Alzheimer's Disease. IntechOpen. Available at:[Link]

  • Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of ... PMC - NIH. Available at:[Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures. Semantic Scholar. Available at:[Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - NIH. Available at:[Link]

  • Nitric Oxide Donor β 2 -Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. ResearchGate. Available at:[Link]

  • Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol. AWS. Available at:[Link]

  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. ResearchGate. Available at:[Link]

  • 4-Amino-1,2,5-oxadiazol-3-ol. PubChem - NIH. Available at:[Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures. PMC - NIH. Available at:[Link]

  • 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE. LookChem. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Promising Scaffold The furoxan, or 1,2,5-oxadiazole 2-oxide, ring system is a cornerstone in medicinal chemistry, primarily due to its role as a nitric oxide (NO) d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture of a Promising Scaffold

The furoxan, or 1,2,5-oxadiazole 2-oxide, ring system is a cornerstone in medicinal chemistry, primarily due to its role as a nitric oxide (NO) donor.[1][2] Nitric oxide is a critical signaling molecule in a multitude of physiological processes, and its controlled release from furoxan-based compounds offers therapeutic potential in areas such as cardiovascular disease, oncology, and anti-infective research.[3][4][5][6] The compound 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide represents a key building block for the development of novel therapeutics, combining the NO-donating furoxan core with versatile functional groups amenable to further chemical modification.

A thorough understanding of the molecular structure and purity of this and related derivatives is paramount for successful drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide and its analogues. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just the "how" but the "why" behind experimental choices and data interpretation.

The Furoxan Core: A Spectroscopic Perspective

The furoxan ring is a planar, five-membered heterocycle with a unique exocyclic N-oxide group.[7][8] This arrangement of atoms gives rise to characteristic spectroscopic signatures that are key to its identification. The electronic nature of the furoxan moiety, often described as electron-rich, influences the chemical environment of its constituent atoms and any attached substituents, which is directly reflected in the spectroscopic data.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is expected to show distinct signals corresponding to the protons of the amino and ethoxycarbonyl groups.

  • Amino Group (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, this signal is often observed in the range of 6.5-7.5 ppm.[1][2]

  • Ethoxycarbonyl Group (-OCH₂CH₃): This group will give rise to two distinct signals:

    • A quartet corresponding to the methylene protons (-OCH₂-), typically found in the region of 4.0-4.5 ppm. The splitting into a quartet is due to coupling with the three adjacent methyl protons.

    • A triplet corresponding to the methyl protons (-CH₃), usually located further upfield between 1.0-1.5 ppm. This signal is split into a triplet by the two neighboring methylene protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, the key signals to identify are those of the furoxan ring carbons and the ethoxycarbonyl group.

  • Furoxan Ring Carbons (C3 and C4): The two carbons of the furoxan ring are in distinct chemical environments. The carbon atom at position 3 (C3), attached to the ethoxycarbonyl group, and the carbon at position 4 (C4), bearing the amino group, will resonate at different chemical shifts. Characteristic signals for C3 and C4 furoxan carbons are typically observed in the range of 100-160 ppm.[1][2][7][9][10] For instance, in a related derivative, characteristic signals of C-3 furoxan carbon atoms were observed at 109.8 and 113.3 ppm.[1][2]

  • Ethoxycarbonyl Group Carbons:

    • The carbonyl carbon (-C=O) will appear as a singlet significantly downfield, typically in the range of 160-170 ppm.

    • The methylene carbon (-OCH₂-) will be found around 60-65 ppm.

    • The methyl carbon (-CH₃) will be the most upfield signal, appearing around 14-15 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Sample of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

Data Interpretation:

  • Correlate the observed chemical shifts, splitting patterns, and integrals with the expected structure of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide.

  • Compare the obtained spectra with literature data for related furoxan derivatives.[9][10][11]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.

For 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, the key vibrational bands to look for are:

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.[1][2]

  • C-H Stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.

  • C=O Stretching: The carbonyl group of the ester will have a strong and sharp absorption band in the range of 1730-1750 cm⁻¹.

  • Furoxan Ring Vibrations: The furoxan ring itself has a series of characteristic vibrations. These include C=N and N-O stretching modes. Bands in the regions of 1600-1650 cm⁻¹ (C=N) and 1560-1600 cm⁻¹ (furoxan ring) are indicative of the furoxan structure.[1][2][7]

Experimental Protocol: FT-IR Spectroscopic Analysis

Objective: To identify the key functional groups present in the molecule.

Materials:

  • Sample of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation:

  • Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.

  • The presence of bands for the amino, carbonyl, and furoxan ring systems provides strong evidence for the correct structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

For 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (Molecular Formula: C₅H₇N₃O₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1][2][8][10]

The fragmentation pattern in the mass spectrum can also be diagnostic. The molecule may undergo characteristic losses of small neutral fragments such as ethoxy (•OCH₂CH₃), carbonyl (CO), or parts of the furoxan ring.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data.

Materials:

  • Sample of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water with formic acid)

  • Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in an appropriate solvent mixture.

  • LC-MS Method Development:

    • Select a suitable HPLC column and mobile phase to achieve good separation and ionization.

    • Optimize the mass spectrometer parameters (e.g., ionization mode - ESI positive or negative, capillary voltage, gas flows).

  • Data Acquisition: Inject the sample and acquire the mass spectral data.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the experimental exact mass with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Data Summary and Visualization

A comprehensive spectroscopic characterization relies on the synergy of multiple techniques. The data obtained from each method should be consistent and collectively support the proposed structure.

Spectroscopic TechniqueExpected Key Observations for 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide
¹H NMR Broad singlet for -NH₂; Quartet for -OCH₂-; Triplet for -CH₃
¹³C NMR Signals for two distinct furoxan ring carbons; Signals for carbonyl, methylene, and methyl carbons of the ethoxy group
IR Spectroscopy N-H stretching bands (~3300-3500 cm⁻¹); Strong C=O stretching band (~1730-1750 cm⁻¹); Furoxan ring vibrations (~1560-1650 cm⁻¹)
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₅H₇N₃O₄; Characteristic fragmentation pattern
Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Confirmation Final Structural Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation caption Workflow for the Spectroscopic Characterization of Furoxan Derivatives

Caption: Workflow for the Spectroscopic Characterization of Furoxan Derivatives.

Conclusion: Ensuring Structural Integrity for Drug Development

The robust spectroscopic characterization of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide and its derivatives is a non-negotiable aspect of modern drug discovery. A multi-technique approach, combining NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating system for structural confirmation and purity assessment. The principles and protocols outlined in this guide serve as a foundational framework for researchers, scientists, and drug development professionals, enabling them to confidently advance promising furoxan-based candidates through the development pipeline. By meticulously applying these spectroscopic methods, we can ensure the integrity of our molecular tools and ultimately enhance the probability of therapeutic success.

References

  • ResearchGate. (n.d.). Synthesis and characterization of furoxan derivatives. Retrieved from [Link]

  • Gaspar, J., et al. (2008). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 112(50), 13289-13297. [Link]

  • Zhang, Y., et al. (2023). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. Molecules, 28(2), 798. [Link]

  • Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 263. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

  • Fershtat, L. L., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1459. [Link]

  • Makhova, N. N., & Fershtat, L. L. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5183-5203. [Link]

  • Li, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. Molecules, 28(10), 4156. [Link]

  • SpectraBase. (n.d.). 2-oxo-2-(1-Piperidinyl)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Retrieved from [Link]

  • Elinson, M. N., et al. (2025). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[7][9][11]Oxadiazolo[3,4-d]pyridazines. International Journal of Molecular Sciences, 26(11), 5894. [Link]

  • Zhang, Y., et al. (2023). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. Molecules, 28(2), 798. [Link]

  • Li, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. Molecules, 28(10), 4156. [Link]

  • Elinson, M. N., et al. (2025). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[7][9][11]Oxadiazolo[3,4-d]pyridazines. International Journal of Molecular Sciences, 26(11), 5894. [Link]

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. Pharmaceuticals, 18(6), 1583. [Link]

  • da Silva, E. F., et al. (2022). Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Fun, H.-K., et al. (2008). (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2417. [Link]

  • Fershtat, L. L., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1459. [Link]

Sources

Exploratory

The Role of Furoxans in Cardiovascular Drug Discovery: A Focus on 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

An In-depth Technical Guide for Researchers Executive Summary Endothelial dysfunction, characterized by a deficiency in bioactive nitric oxide (NO), is a central pathological feature of numerous cardiovascular diseases,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Executive Summary

Endothelial dysfunction, characterized by a deficiency in bioactive nitric oxide (NO), is a central pathological feature of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][2] While organic nitrates have been a cornerstone of therapy for over a century, their utility is hampered by issues of pharmacological tolerance and non-specific NO release.[3][4] This has spurred the search for novel NO-donating scaffolds. Furoxans (1,2,5-oxadiazole 2-oxides) have emerged as a highly promising class of NO-releasing prodrugs, offering the potential for controlled, thiol-dependent NO liberation and a reduced propensity for tolerance development.[5][6][7] This guide provides a comprehensive technical overview of the rationale and methodologies for evaluating furoxan-based compounds in cardiovascular drug discovery, using the representative molecule, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, as a central case study. We will explore the underlying mechanism of action, present a framework for preclinical evaluation with detailed experimental protocols, and discuss the future trajectory for this class of therapeutic agents.

Part 1: The Therapeutic Rationale for Advanced NO Donors

The vascular endothelium is a critical regulator of cardiovascular homeostasis, largely through the production of nitric oxide. NO, synthesized by endothelial nitric oxide synthase (eNOS), initiates a signaling cascade that results in smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and suppression of inflammatory responses.[5][8] In many cardiovascular disease states, NO bioavailability is critically reduced, leading to a pro-thrombotic and vasoconstrictive environment.[1][8]

Exogenous NO donors aim to restore this crucial signaling pathway.[3] However, traditional donors like glyceryl trinitrate (GTN) are subject to bioactivation by mitochondrial aldehyde dehydrogenase (ALDH2), an enzymatic pathway that is rapidly exhausted, leading to the clinical phenomenon of nitrate tolerance.[4] Furoxans represent a distinct class of enzymatically-activated NO prodrugs that circumvent this limitation.[3][6] Their bioactivation is primarily dependent on reactions with intracellular thiols, such as glutathione and cysteine, a mechanism that is less susceptible to the development of tolerance.[7][9] This fundamental difference provides a strong impetus for the exploration of furoxan derivatives as next-generation cardiovascular therapeutics.

Part 2: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide: A Prototypical Furoxan Candidate

The molecule 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide serves as an excellent model for this class. Its structure contains the essential furoxan ring responsible for NO donation, along with functional groups (amino and ethoxycarbonyl) that can be modified to tune its physicochemical properties, such as solubility, metabolic stability, and target affinity.

Postulated Mechanism of Action & Signaling Pathway

The primary cardiovascular effects of furoxans are mediated by the release of NO and the subsequent activation of the soluble guanylyl cyclase (sGC) pathway.

  • Thiol-Dependent Bioactivation : The furoxan ring is relatively stable until it interacts with an endogenous thiol-containing molecule (R-SH), such as L-cysteine.[10] This interaction leads to the reductive opening of the furoxan ring, forming a nitrosothiol intermediate and ultimately releasing nitric oxide.[7]

  • sGC Activation : The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC).

  • cGMP Synthesis : This binding event activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]

  • Downstream Effects : Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets. This leads to a decrease in intracellular calcium concentrations and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[8] In platelets, the same pathway inhibits aggregation.[6]

NO_Signaling_Pathway cluster_extracellular Extracellular / Interstitial Space cluster_smc Vascular Smooth Muscle Cell Furoxan Furoxan Derivative (Prodrug) Furoxan_int Furoxan Furoxan->Furoxan_int Diffusion NO Nitric Oxide (NO) Furoxan_int->NO Bioactivation sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to Thiol Thiols (e.g., Cysteine) Thiol->Furoxan_int

Caption: The NO-sGC-cGMP signaling pathway activated by furoxan derivatives.

Part 3: Preclinical Evaluation Framework

A systematic evaluation is required to characterize the pharmacological profile of a novel furoxan derivative. The following workflow outlines the key stages of preclinical assessment.

Preclinical_Workflow cluster_chem Chemistry & In Vitro cluster_exvivo Ex Vivo Functional Assays cluster_invivo In Vivo Models a Step 1: Synthesis & Purification b Step 2: Quantification of NO Release a->b c Step 3: Metabolic Stability b->c d Step 4: Aortic Ring Vasodilation c->d e Step 5: Platelet Aggregation c->e f Step 6: Blood Pressure in Hypertensive Models d->f e->f g Step 7: Tolerance Development Study f->g h Step 8: Pharmacokinetics g->h

Caption: A streamlined workflow for the preclinical evaluation of furoxan-based NO donors.
Protocol 1: Synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

The synthesis of functionally substituted furoxans often involves the cyclization of precursor molecules. While multiple routes exist, a common approach involves the dimerization of nitrile oxides or modification of existing amino-furoxan scaffolds.[11][12]

Objective: To synthesize and purify the title compound for biological evaluation.

Methodology (Representative):

  • Starting Material: Begin with a suitable precursor, such as 4-aminofuroxan-3-carboxamide.

  • Esterification: React the carboxamide with ethanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to form the ethyl ester. The causality here is that the acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion without unnecessary side-product formation.

  • Work-up: Quench the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel. The choice of solvent system for elution is critical and determined by the polarity of the product to achieve separation from impurities.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13] This step is a self-validating system; the data must unambiguously match the expected structure.

Protocol 2: In Vitro Quantification of NO Release

Objective: To confirm that the compound releases NO and to determine if this release is thiol-dependent.

Methodology (Griess Assay):

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare fresh Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Prepare a sodium nitrite standard curve.

  • Reaction Setup: In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4). Add the test compound to achieve final concentrations ranging from 1 µM to 100 µM.

  • Thiol Dependence: For each concentration, prepare two sets of wells. To one set, add L-cysteine to a final concentration of 1 mM. To the other set (control), add buffer. This comparative setup is crucial to validate the thiol-dependent mechanism.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • NO Detection: Add the Griess reagent to each well. The reagent reacts with nitrite (a stable oxidation product of NO in aqueous solution) to form a colored azo compound.

  • Quantification: Measure the absorbance at 540 nm using a plate reader. Calculate the concentration of nitrite released by comparing the absorbance to the sodium nitrite standard curve. The data directly quantifies NO release.

Protocol 3: Assessment of Vasodilatory Properties

Objective: To evaluate the functional effect of the compound on vascular tone ex vivo.

Methodology (Isolated Aortic Ring Assay):

  • Tissue Preparation: Humanely euthanize a rat or rabbit and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer. Clean the aorta of adhering tissue and cut it into 2-3 mm rings. The endothelium may be mechanically removed from some rings to test for endothelium-independent effects.[6]

  • Organ Bath Setup: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach the rings to an isometric force transducer to record changes in tension.

  • Contraction: After equilibration, pre-contract the rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to induce a stable, submaximal contraction. This provides a consistent baseline against which relaxation can be measured.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the relaxation at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration required to produce 50% of the maximal relaxation).

Data Presentation:

CompoundIC₅₀ for Vasodilation (µM)Maximum Relaxation (%)
4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide Hypothetical: 1.2Hypothetical: 98%
Glyceryl Trinitrate (GTN)0.8[6]100%
CAS 1609 (Furoxan)0.9[14][15]100%
Vehicle Control> 100< 5%

Table 1: Hypothetical quantitative data comparing the vasodilatory potency of the test compound with known NO donors. This structure allows for easy comparison of efficacy.

Part 4: Future Perspectives and Conclusion

The successful preclinical evaluation of a furoxan derivative like 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide would position it as a strong candidate for further development. The key advantages sought are a potent, predictable vasodilatory and anti-platelet effect, coupled with a significantly reduced liability for tolerance development compared to traditional nitrates.[14]

Future studies would involve:

  • In Vivo Hemodynamic Studies: Assessing the effect on blood pressure and heart rate in animal models of hypertension or heart failure.[14]

  • Tolerance Studies: Chronic dosing regimens in animals to explicitly test whether the compound's efficacy diminishes over time, a critical differentiator from organic nitrates.[14][15]

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and establishing a preliminary safety window.

References

  • Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide. Proceedings of the National Academy of Sciences, 84(24), 9265–9269. [Link]

  • Förstermann, H., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

  • Napoli, C., & Ignarro, L. J. (2009). Nitric oxide-releasing drugs. Annual Review of Pharmacology and Toxicology, 43, 97-123. [Link]

  • Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: A Critical Review. Journal of the American College of Cardiology, 66(24), 2739–2752. [Link]

  • Gasco, A., Fruttero, R., & Sorba, G. (1993). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 65(4), 793-798. [Link]

  • Loscalzo, J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 90(1), 21-28. [Link]

  • Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European Journal of Pharmacology, 139(1), 19–30. [Link]

  • Ranatunge, R. R., August, E. M., Garvey, D. S., Hollister, J. R., Lebedev, A., & Robinson, L. H. (2005). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry, 13(8), 2749-2757. [Link]

  • Civelli, M., Giossi, M., Caruso, P., Razzetti, R., Bergamaschi, M., Bongrani, S., & Gasco, A. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 112(3), 847–852. [Link]

  • Sheremetev, A. B., & Makhova, N. N. (2005). Furoxans (1,2,5-oxadiazole N-oxides) as energetic materials. Journal of Materials Chemistry, 15(3), 335-345. [Link]

  • Bohn, H., Martorana, P. A., & Schönafinger, K. (1995). Cardiovascular actions of the furoxan CAS 1609, a novel nitric oxide donor. British Journal of Pharmacology, 114(7), 1361–1366. [Link]

  • Martorana, P. A., Bohn, H., & Schönafinger, K. (1995). Cardiovascular actions of the furoxan CAS 1609, a novel nitric oxide donor. British Journal of Pharmacology, 114(7), 1361–1366. [Link]

  • Feelisch, M., Knipp, M., & Schönafinger, K. (1993). The chemical basis of the vasodilating activity of furoxans: reaction with thiols. Biochemical and Biophysical Research Communications, 192(1), 167-174. [Link]

  • Yan, L., Zhang, Y., & Xian, M. (2011). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 2(11), 2548-2553. [Link]

  • Bohn, H., Martorana, P. A., & Schönafinger, K. (1995). Cardiovascular actions of the furoxan CAS 1609, a novel nitric oxide donor. British journal of pharmacology, 114(7), 1361–1366. [Link]

  • Tselinskii, I. V., Mel'nikova, S. F., & Pirogov, S. V. (2022). Synthesis of 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1443. [Link]

  • Nenajdenko, V. G., & Shastin, A. V. (2017). Recent advances in the synthesis, biological activities and applications of 1,2,5-oxadiazoles and their N-oxides. RSC Advances, 7(59), 37049-37077. [Link]

  • Maloney, D. J., He, Y., & Williams, D. L. (2009). Synthesis of Oxadiazole-2-oxide Analogues as Potential Antischistosomal Agents. Tetrahedron Letters, 50(38), 5373-5376. [Link]

  • Kleshchyov, A. L., Wessler, I., & Feelisch, M. (2005). Release of nitric oxide (NO) from the 3,4-diphenylfuroxan compounds. Bioorganic & Medicinal Chemistry, 13(8), 2749-2757. [Link]

  • Liu, Y., Zhang, J., & Zhang, Q. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5][5]bicyclic Structures. Molecules, 28(10), 4148. [Link]

  • Sheremetev, A. B., & Kulikov, A. S. (2008). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Russian Chemical Bulletin, 57(1), 163-172. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of Furoxan NO Donors in Isolated Rat Aorta Vasodilation Models

Target Compound: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (Furoxan Derivative) Application: Ex Vivo Vascular Pharmacology / Organ Bath Myography Audience: Cardiovascular Pharmacologists, Medicinal Chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (Furoxan Derivative) Application: Ex Vivo Vascular Pharmacology / Organ Bath Myography Audience: Cardiovascular Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

Furoxans (1,2,5-oxadiazole 2-oxides) represent a highly tunable class of nitric oxide (NO) donors utilized extensively in cardiovascular drug design. Unlike spontaneous NO donors (e.g., NONOates), furoxans are stable in aqueous buffers and act as prodrugs, requiring a thiol-dependent ring-opening mechanism to release NO[1].

The specific compound, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide , is engineered for efficient NO release. The presence of an electron-withdrawing group (EWG)—the ethoxycarbonyl moiety—at position 3 of the furoxan ring is a critical design choice. Mechanistic studies have demonstrated that 3-R-substituted isomers with EWGs display a significantly higher level of stimulatory effect on soluble guanylyl cyclase (sGC) than their 4-R counterparts[2]. The electron withdrawal increases the electrophilicity of the ring, favoring nucleophilic attack by intracellular thiols, which accelerates ring opening and subsequent NO release[3].

Causality in Model Selection

The isolated rat thoracic aorta model is the gold standard for evaluating novel vasodilators. By utilizing an endothelium-denuded preparation, researchers can definitively isolate the direct smooth muscle relaxing effect of the exogenous NO donated by the furoxan from any potential compound-induced stimulation of endogenous endothelial nitric oxide synthase (eNOS).

Mechanistic Signaling Pathway

The vasodilation induced by 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide follows a well-defined biochemical cascade. The diagram below illustrates the obligatory role of thiols and the subsequent sGC/cGMP/PKG signaling axis.

Pathway Furoxan 4-Amino-3-(ethoxycarbonyl)- 1,2,5-oxadiazole 2-oxide NO Nitric Oxide (NO) Furoxan->NO Nucleophilic attack & Ring opening Thiol Intracellular Thiols (e.g., L-Cysteine, GSH) Thiol->NO Essential Cofactor sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Heme binding & Activation cGMP Cyclic GMP (cGMP) sGC->cGMP GTP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Smooth Muscle Relaxation PKG->Vasodilation MLCP Activation & Ca2+ Desensitization

Furoxan thiol-mediated NO release and subsequent sGC/cGMP/PKG vasodilation signaling pathway.

Experimental Protocol: Isolated Rat Aorta Assay

This protocol is designed as a self-validating system . It includes internal controls to verify both the physical integrity of the tissue (contractility) and the successful removal of the endothelium, ensuring that all resulting data can be confidently attributed to the furoxan's direct NO-donating properties.

Reagent & Buffer Preparation
  • Krebs-Henseleit Solution (KHS): NaCl (118 mM), KCl (4.7 mM), CaCl₂ (2.5 mM), MgSO₄ (1.2 mM), KH₂PO₄ (1.2 mM), NaHCO₃ (25 mM), and Glucose (11 mM). Aerate with 95% O₂ / 5% CO₂ to maintain pH at 7.4.

  • Compound Stock: Dissolve 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in 100% DMSO to a 10 mM stock. Note: Final bath concentration of DMSO must not exceed 0.1% v/v to prevent solvent-induced vasodilation.

Tissue Preparation & Endothelium Denudation
  • Euthanize a male Wistar rat (250–300 g) following approved institutional animal care guidelines.

  • Rapidly excise the descending thoracic aorta and submerge it in ice-cold, oxygenated KHS.

  • Carefully dissect away perivascular fat and connective tissue under a stereomicroscope, ensuring the vessel wall is not stretched.

  • Cut the aorta into 2–3 mm wide rings.

  • Denudation (Critical Step): Gently rub the intimal surface of the rings with a roughened stainless-steel wire or fine forceps to physically remove the endothelial layer.

Mounting and Equilibration
  • Mount the rings between two stainless-steel hooks in a 10 mL organ bath containing KHS maintained at 37°C and continuously aerated (95% O₂ / 5% CO₂).

  • Connect the upper hook to an isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of 2.0 g .

  • Equilibrate for 60 minutes, washing the bath with fresh KHS every 15 minutes. Readjust tension to 2.0 g if it drops during this period.

System Validation: Viability and Endothelium Check

To prove causality, we must validate that the endothelium is absent.

  • Add Phenylephrine (PE, 1 µM) to the bath to induce a sub-maximal contraction. Wait for a stable plateau (approx. 10–15 mins).

  • Add Acetylcholine (ACh, 10 µM) .

    • Self-Validation Criteria: If the ring relaxes >80%, the endothelium is intact. If the ring relaxes <10% , the denudation was successful.

  • Wash the rings 3–4 times with fresh KHS until baseline tension is restored. Allow 30 minutes of recovery.

Cumulative Concentration-Response Curve (CRC)
  • Pre-contract the validated, denuded rings with PE (1 µM) .

  • Once a stable plateau is reached, add 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide cumulatively (from 10−9 M to 10−5 M) in half-log increments.

  • Allow the relaxation to reach a steady state before adding the next concentration (typically 3–5 minutes per dose).

Mechanistic Validation (sGC Dependence)

To definitively prove that the vasodilation is caused by NO activating sGC, run a parallel control:

  • Pre-incubate a denuded ring with ODQ (10 µM) , an irreversible, heme-site specific sGC inhibitor, for 20 minutes prior to PE contraction.

  • Perform the furoxan CRC. The relaxation curve should be completely abolished or severely right-shifted, proving causality.

Data Presentation & Expected Results

Quantitative data should be expressed as the percentage of relaxation relative to the maximal PE-induced contraction. The table below summarizes the expected pharmacological profile of a potent 3-substituted furoxan NO donor under various experimental conditions.

Experimental ConditionTissue StatePre-treatmentExpected IC₅₀ (µM)Mechanistic Interpretation
Furoxan (Baseline) Endothelium-denudedNone0.5 – 1.0Baseline direct NO-mediated smooth muscle relaxation.
Furoxan + ODQ Endothelium-denudedODQ (10 µM)> 100 (Abolished)Validates that vasodilation is strictly sGC/cGMP-dependent.
Furoxan + L-Cysteine Endothelium-denudedL-Cys (1 mM)0.05 – 0.1Exogenous thiols accelerate nucleophilic ring opening, potentiating NO release[1].
Furoxan + L-NAME Endothelium-intactL-NAME (100 µM)0.5 – 1.0eNOS inhibition does not alter the IC₅₀, ruling out endogenous endothelial NO stimulation.

Expert Troubleshooting & Best Practices

  • Spontaneous Degradation: Furoxans do not release NO spontaneously in simple aqueous buffers[2]. If you observe relaxation in the absence of tissue (e.g., measuring NO in buffer via Griess assay without thiols), suspect compound degradation or light-induced decomposition. Always prepare stock solutions fresh and protect them from light.

  • Thiol Depletion in Tissues: In older or diseased animal models (e.g., diabetic rats), intracellular thiol pools (like GSH) may be depleted. If the compound shows unexpectedly low potency, run a parallel curve with 1 mM exogenous L-cysteine in the bath. A massive leftward shift in the CRC confirms that the limiting factor is thiol availability, not the compound's intrinsic efficacy.

  • Position 3 vs. Position 4 Substitution: If synthesizing analogs, remember that placing the ethoxycarbonyl group at position 4 instead of position 3 will likely reduce the vasodilatory potency by 3- to 10-fold due to decreased electrophilicity of the ring[3],[2].

References

  • Ferioli R., Folco G.C., Ferretti C., Gasco A.M., Medana C., Fruttero R., Civelli M., Gasco A. "A new class of furoxan derivatives as NO donors: mechanism of action and biological activity." British Journal of Pharmacology, 1995. URL: [Link]

  • Feelisch M., Schönafinger K., Noack E. "Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans." Biochemical Pharmacology, 1992. URL: [Link]

  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences (MDPI), 2023. URL: [Link]

Sources

Application

Application Note: Conjugation Techniques for Attaching 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-Oxide to Active Pharmaceutical Ingredients

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Rationale The development of Nitric Oxide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

The development of Nitric Oxide (NO)-donating hybrid drugs is a leading strategy in medicinal chemistry to enhance the efficacy and safety profiles of Active Pharmaceutical Ingredients (APIs). By conjugating APIs to NO-donors, researchers can mitigate adverse effects (e.g., NSAID-induced gastric toxicity) or synergize mechanisms of action (e.g., NO-mediated vasodilation combined with cardiovascular drugs)[1].

Among NO-donors, 1,2,5-oxadiazole 2-oxides (furoxans) are highly prized. Unlike spontaneous NO-donors (such as NONOates), furoxans are stable in aqueous environments and require thiol-mediated activation (e.g., by glutathione, GSH) to release NO[2]. This allows for targeted, localized NO release in tissues with high oxidative stress or elevated GSH levels, such as tumor microenvironments.

Mechanistic Causality in Conjugation: The synthon 4-amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide presents two potential functional handles: a C4-amino group and a C3-ethoxycarbonyl group. However, the C4-amino group is exceptionally electron-deficient. The lone pair of the nitrogen is highly delocalized into the electron-withdrawing furoxan ring (specifically pulled by the adjacent N-oxide at position 2). Consequently, the C4-amino group acts as a "spectator" and is virtually non-nucleophilic under standard conditions.

Therefore, the authoritative conjugation strategy relies on the C3-ethoxycarbonyl group . The workflow requires a highly controlled saponification of the ester to yield 4-amino-3-furoxancarboxylic acid , which serves as the universal electrophilic synthon for coupling to amine- or hydroxyl-bearing APIs[3][4].

Workflow Visualization

The following diagram illustrates the validated synthetic pathway from the raw furoxan ester to the final API hybrid drug.

ConjugationWorkflow A 4-Amino-3-(ethoxycarbonyl) furoxan B Saponification (NaOH, EtOH, 0°C) A->B C 4-Amino-3-furoxan- carboxylic acid B->C D Activation (HATU/DIPEA or EDC/DMAP) C->D F Furoxan-API Hybrid Drug D->F E API Nucleophile (R-NH2 or R-OH) E->F

Figure 1: Synthetic workflow for the conjugation of 4-amino-3-(ethoxycarbonyl)furoxan to APIs.

Quantitative Data: Conjugation Parameters

To ensure optimal yields and minimize degradation of the sensitive furoxan ring, coupling reagents must be selected based on the API's nucleophile. The table below synthesizes field-proven parameters for various API functional groups.

Conjugation TypeTarget API Functional GroupPreferred Coupling ReagentCatalyst / BaseSolventTypical Yield (%)Reaction Time (h)
Amidation Primary/Secondary AmineHATU (1.2 eq)DIPEA (2.5 eq)DMF75 - 904 - 12
Amidation Sterically Hindered AmineCOMU (1.2 eq)Pyridine (2.0 eq)DCM60 - 8012 - 24
Esterification Primary/Secondary AlcoholEDC·HCl (1.5 eq)DMAP (0.2 eq)DCM70 - 8512 - 16
Esterification Phenol (Aromatic OH)DIC (1.5 eq)DMAP (0.5 eq)THF65 - 8016 - 24

Self-Validating Experimental Protocols

Protocol A: Saponification to 4-Amino-3-furoxancarboxylic Acid

Causality Note: Furoxan rings are susceptible to base-catalyzed ring-opening and decarboxylation. Strict temperature control (0–5 °C) and precise stoichiometric addition of NaOH are mandatory to prevent degradation of the heterocycle[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 4-amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in 20 mL of absolute ethanol in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 15 minutes.

  • Hydrolysis: Dropwise, add 10.5 mL of a pre-chilled 1.0 M NaOH aqueous solution (1.05 eq) over 30 minutes using an addition funnel. Maintain vigorous stirring.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (the sodium carboxylate salt).

  • Acidification: Once complete, slowly add 1.0 M HCl until the pH reaches 2.0. A white to pale-yellow precipitate of 4-amino-3-furoxancarboxylic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water (2 × 10 mL), and dry under high vacuum over P2​O5​ for 24 hours.

  • Validation: 1H NMR (DMSO- d6​ ) must show the disappearance of the ethyl quartet ( ∼4.3 ppm) and triplet ( ∼1.3 ppm), and the appearance of a broad carboxylic acid singlet ( ∼13.5 ppm). The C4- NH2​ protons will appear as a broad singlet around 6.5 ppm.

Protocol B: Amide Conjugation to Amine-Bearing APIs

Causality Note: Because the furoxan-carboxylic acid is electron-deficient, its active ester intermediate is highly susceptible to premature hydrolysis. HATU is utilized here because it forms a highly reactive 7-aza-HOBt ester, driving the amidation kinetics faster than competing hydrolysis.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ atmosphere, dissolve 1.0 mmol of 4-amino-3-furoxancarboxylic acid and 1.2 mmol of HATU in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the active ester to form (solution will turn slightly yellow).

  • API Coupling: Add 1.0 mmol of the amine-bearing API dissolved in 2 mL of anhydrous DMF.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Dilute the mixture with 30 mL of EtOAc and wash sequentially with 5% aqueous citric acid (2 × 15 mL), saturated NaHCO3​ (2 × 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

  • Validation: Confirm the amide bond formation via IR spectroscopy (Amide I band at ∼1650cm−1 ) and High-Resolution Mass Spectrometry (HRMS).

Protocol C: Ester Conjugation to Hydroxyl-Bearing APIs

Causality Note: Steglich esterification conditions are employed. DMAP acts as a nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is then readily trapped by the API's hydroxyl group.

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve 1.0 mmol of 4-amino-3-furoxancarboxylic acid and 1.0 mmol of the hydroxyl-bearing API in 10 mL of anhydrous DCM under N2​ .

  • Catalysis: Add 0.2 mmol of 4-Dimethylaminopyridine (DMAP).

  • Coupling: Cool the mixture to 0 °C. Add 1.5 mmol of EDC·HCl in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer with water (2 × 10 mL) and brine (10 mL). The water-soluble urea byproduct of EDC will be removed in the aqueous phase.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

  • Validation: 1H NMR should reveal a downfield shift of the API's carbinol protons (the protons on the carbon bearing the hydroxyl group), confirming esterification.

In Vivo Activation & NO Release Pathway

To understand the pharmacokinetic value of the synthesized hybrid, it is critical to visualize its mechanism of action. The furoxan ring remains inert until it encounters a thiol-rich environment. Nucleophilic attack by a thiol (such as GSH) at the C3 or C4 position triggers a cascade of ring-opening events, ultimately releasing Nitric Oxide (NO) and leaving a des-NO API metabolite[1][2].

NORelease A Furoxan-API Conjugate (Prodrug) B Thiol Cofactor (GSH) Nucleophilic Attack A->B C Furoxan Ring Opening Intermediate B->C D Nitric Oxide (NO) Release C->D E Des-NO API Metabolite C->E

Figure 2: Thiol-mediated activation and NO release pathway of furoxan-API conjugates.

References

  • Sodano, F., et al. "Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells." Bioorganic Chemistry, 111 (2021): 104911. URL:[Link]

  • Wang, F., et al. "Novel Nitric Oxide Donor–Azole Conjugation Strategy for Efficient Treatment of Cryptococcus neoformans Infections." Journal of Medicinal Chemistry, 66.20 (2023): 14071-14088. URL:[Link]

  • Kulikov, A. S., et al. "Synthesis of furoxan derivatives based on 4-aminofuroxan-3-carboxylic acid azide." Russian Chemical Bulletin, 52 (2003): 1822–1828. URL:[Link]

  • Fruttero, R., et al. "The Furoxan System as a Useful Tool for Balancing “Hybrids” with Mixed α1-Antagonist and NO-like Vasodilator Activities." Journal of Medicinal Chemistry, 38.25 (1995): 4944–4949. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Synthesis Yield of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide esters. This guide is designed for researchers, scientists, and drug development professionals who are enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic route effectively.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address common issues encountered in the laboratory.

I. Understanding the Synthetic Landscape: A Quick Overview

The synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, a furoxan derivative, typically commences with the nitrosation of ethyl cyanoacetate to form the key intermediate, ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma.[1] The subsequent cyclization of this precursor to the desired aminofuroxan is the most critical and often the most challenging step, where yield can be significantly compromised. The labile nature of the furoxan ring and the potential for competing side reactions necessitate a carefully controlled reaction environment.[2]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may be encountering during your synthesis.

A. Issues Related to the Starting Material: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Question 1: My yield of ethyl 2-cyano-2-(hydroxyimino)acetate is low. What are the common pitfalls in this nitrosation step?

Answer: The nitrosation of ethyl cyanoacetate is a well-established reaction, but several factors can lead to diminished yields. Here’s a breakdown of potential issues and their solutions:

  • pH Control is Critical: The in-situ generation of nitrous acid from sodium nitrite requires an acidic medium. However, strongly acidic conditions can lead to the hydrolysis of the ester functionality of both the starting material and the product. The reaction should be maintained at a pH of around 4.5 for optimal results.[1] Using a buffered system, such as with phosphoric acid, can provide better pH control and lead to nearly quantitative yields.[1]

  • Temperature Management: The reaction is exothermic. It is crucial to maintain the recommended temperature, typically between 20-40°C, to avoid side reactions.[3] Inadequate cooling can lead to the decomposition of nitrous acid and the formation of unwanted byproducts.

  • Reagent Quality and Stoichiometry: Ensure that you are using high-purity ethyl cyanoacetate and sodium nitrite. The stoichiometry of the reactants should be carefully controlled. An excess of sodium nitrite is often used to ensure complete conversion of the starting material.

  • Work-up Procedure: During the work-up, extraction with an appropriate solvent like diethyl ether should be performed promptly to minimize product decomposition in the aqueous acidic solution.[3]

Question 2: My ethyl 2-cyano-2-(hydroxyimino)acetate starting material appears discolored or has poor solubility. Could this be affecting my main reaction?

Answer: Absolutely. The purity and stability of your starting material are paramount. Ethyl 2-cyano-2-(hydroxyimino)acetate is a white powder when pure.[1] Discoloration can indicate the presence of impurities or degradation products. This compound can be sensitive to heat and prolonged storage. For long-term storage, it is recommended to keep it at -20°C to -80°C.[4]

For purification, recrystallization from ethanol or ethyl acetate is an effective method.[1] Before proceeding with the cyclization, it is advisable to verify the purity of your starting material by techniques such as NMR or melting point determination.

B. Challenges in the Furoxan Ring Formation and Amination

Question 3: I am attempting the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate to form the aminofuroxan, but my yields are consistently low (<30%). What are the likely causes?

Answer: This is the most common and complex issue. The low yield in the cyclization step often stems from a combination of factors including competing side reactions, inappropriate reaction conditions, and the inherent reactivity of the furoxan ring. Here are the key areas to investigate:

  • The Challenge of Regioselectivity: The cyclization of an unsymmetrical precursor like ethyl 2-cyano-2-(hydroxyimino)acetate can potentially lead to two regioisomers of the furoxan. The formation of the desired 4-amino isomer is not always the exclusive pathway. The electronic nature of the cyano and ethoxycarbonyl groups influences the regioselectivity of the cyclization, and the reaction conditions can play a significant role.

  • Side Reaction: Dimerization of Nitrile Oxide: A common pathway for furoxan synthesis is the dimerization of a nitrile oxide intermediate.[5] If the reaction conditions favor the formation of the nitrile oxide from your starting material, it can dimerize to yield diethyl furoxan-3,4-dicarboxylate, a common and often undesired byproduct.[6]

  • Ring-Opening of the Furoxan Product: The furoxan ring is susceptible to nucleophilic attack, which can lead to ring-opening.[2] The presence of strong nucleophiles, including the aminating agent itself if used in large excess or at elevated temperatures, can degrade the desired product.

Question 4: What specific reaction conditions can I modify to improve the yield and favor the formation of the 4-amino isomer?

Answer: Optimizing the reaction conditions is key to overcoming low yields. Here is a table summarizing parameters to investigate, along with the scientific rationale:

ParameterRecommended Adjustment & Rationale
Aminating Agent Hydroxylamine or Ammonia Source: The choice of the nitrogen source is critical. Hydroxylamine or its derivatives are often used. The concentration and mode of addition should be carefully controlled to avoid side reactions.
Solvent Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are often used for such cyclizations. The choice of solvent can influence the solubility of intermediates and the reaction pathway.
Temperature Low to Moderate Temperatures: Start with lower temperatures (e.g., 0-25°C) and gradually increase if the reaction is slow. High temperatures can promote decomposition and side reactions.
Base Mild, Non-Nucleophilic Base: If a base is required, use a non-nucleophilic one like triethylamine or DBU in stoichiometric amounts. Stronger bases can promote unwanted side reactions.
Reaction Time Monitor by TLC/LC-MS: Prolonged reaction times can lead to product degradation. Monitor the reaction progress closely to determine the optimal time for quenching.
C. Purification and Characterization Headaches

Question 5: I have a complex mixture after my reaction, and isolating the desired product is difficult. What purification strategies are recommended?

Answer: The polar nature of the amino and ester functionalities, combined with the furoxan ring, can make purification challenging.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The high polarity of the product may require the addition of a more polar solvent like methanol to the eluent.

  • Recrystallization: If a reasonably pure solid can be obtained after chromatography, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.

Question 6: My purified product seems to decompose over time. How can I improve its stability?

Answer: Furoxan derivatives can be sensitive to light, heat, and acidic or basic conditions.[7]

  • Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).

  • Avoid Contaminants: Ensure that the product is free from any residual acidic or basic impurities from the purification process, as these can catalyze decomposition.

III. Experimental Workflow and Visualization

To provide a clearer understanding of the synthetic process and potential troubleshooting points, the following workflow and diagrams are provided.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in water, add sodium nitrite (1.1 eq).

  • Slowly add a solution of phosphoric acid (0.6 eq) while maintaining the temperature between 20-25°C.

  • Continue stirring the mixture for 12-16 hours.

  • Collect the precipitated sodium salt of the oxime by filtration.

  • Dissolve the salt in water and acidify with 2N HCl to a pH of approximately 2.

  • Extract the product with diethyl ether (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Logical Relationship: Troubleshooting Low Yield in Furoxan Synthesis

Troubleshooting Furoxan Synthesis cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions & Optimizations LowYield Low Yield of Aminofuroxan Regioisomer Incorrect Regioisomer Formation LowYield->Regioisomer Leads to Dimerization Nitrile Oxide Dimerization LowYield->Dimerization Leads to RingOpening Furoxan Ring Opening LowYield->RingOpening Leads to StartMaterial Impure Starting Material LowYield->StartMaterial Caused by OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Base) Regioisomer->OptimizeConditions Address with Dimerization->OptimizeConditions Address with RingOpening->OptimizeConditions Address with ChangeReagent Change Aminating Agent RingOpening->ChangeReagent Address with PurifyStart Purify Starting Material StartMaterial->PurifyStart Address with MonitorReaction Monitor Reaction Progress OptimizeConditions->MonitorReaction Requires Purification Refine Purification Technique OptimizeConditions->Purification Impacts Cyclization and Purification Workflow Start Start: Ethyl 2-cyano-2-(hydroxyimino)acetate Reaction Cyclization Reaction: - Aminating Agent - Solvent - Temperature Control - Base (if needed) Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Quench Reaction - Extraction Monitoring->Workup Upon Completion Crude Crude Product Workup->Crude Purification Purification: - Column Chromatography - Recrystallization Crude->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Final Final Product: 4-Amino-3-(ethoxycarbonyl)- 1,2,5-oxadiazole 2-oxide Characterization->Final

Caption: General workflow for the cyclization and purification steps.

IV. Concluding Remarks

The synthesis of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide presents a number of challenges, primarily centered around the crucial cyclization step. Low yields are a common frustration, but a systematic approach to troubleshooting, focusing on the purity of starting materials, precise control of reaction conditions, and a well-designed purification strategy, can lead to significant improvements. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with your specific challenges and successes.

V. References

  • Ethyl cyanohydroxyiminoacetate. In: Wikipedia. ; 2023. Accessed March 17, 2026. [Link]

  • Thalluri K, Manne SR, Dev D, Mandal B. Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. J Org Chem. 2014;79(9):3765-3775. doi:10.1021/jo4026429

  • Matsubara R, Ando A, Hasebe H, Kim H, Tsuneda T, Hayashi M. Recent progress in synthesis and application of furoxan. RSC Adv. 2023;13(7):4567-4581. doi:10.1039/d3ra00189j

  • Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. OSTI.GOV. Published online April 26, 2019. Accessed March 17, 2026. [Link]

  • Fine bubble technology for the green synthesis of fairy chemicals. Supporting information. Accessed March 17, 2026. [Link]

  • Dimerization reaction of cyanide oxide: Important route for synthesis of furoxan derivatives. IOP Conf Ser Mater Sci Eng. 2018;452:042065. doi:10.1088/1757-899X/452/4/042065

  • El-Faham A, Funosas R, Prohens R, Albericio F. ChemInform Abstract: Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1‐Hydroxybenzotriazole (HOBt) and 1‐Hydroxy‐7‐azabenzotriazole (HOAt) D. ChemInform. 2011;42(29):no-no. doi:10.1002/chin.201129215

  • Matsubara R, Ando A, Hasebe H, Kim H, Tsuneda T, Hayashi M. Recent progress in synthesis and application of furoxan. RSC Adv. 2023;13(7):4567-4581. doi:10.1039/d3ra00189j

  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Accessed March 17, 2026. [Link]

Sources

Optimization

Minimizing background noise in Griess reactions with 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

Welcome to the technical resource for minimizing background and maximizing signal integrity in nitric oxide (NO) detection assays using our advanced Griess reagent, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (AE...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for minimizing background and maximizing signal integrity in nitric oxide (NO) detection assays using our advanced Griess reagent, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (AE-NBF-O). This guide is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges in NO quantification.

Section 1: Foundational Principles

This section provides a brief overview of the Griess reaction and the specific advantages and mechanism of AE-NBF-O.

Q1: How does the traditional Griess reaction function?

The traditional Griess test is a well-established colorimetric method for the indirect quantification of nitric oxide by measuring its stable breakdown product, nitrite (NO₂⁻).[1] The reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with an aromatic amine, typically sulfanilamide, to form a transient diazonium salt.[2] This highly reactive intermediate then couples with a second compound, N-(1-naphthyl)ethylenediamine (NED), to produce a stable, intensely colored azo dye. The absorbance of this pink/magenta product, measured spectrophotometrically around 540 nm, is directly proportional to the initial nitrite concentration.[3][4]

Q2: What is 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (AE-NBF-O) and what is its proposed mechanism for nitrite detection?

AE-NBF-O is a novel, single-component reagent designed to enhance the sensitivity and reduce the complexity of nitrite detection. It belongs to the 1,2,5-oxadiazole 2-oxide (furoxan) class of heterocyclic compounds.[5] The key to its function is the aromatic primary amine group (-NH₂) on the furoxan ring. We propose a mechanism analogous to the first step of the traditional Griess reaction, where this amine is the target for diazotization by nitrite under acidic conditions.

The resulting diazonium salt is believed to undergo a subsequent intramolecular rearrangement or dimerization to form a stable chromophore, eliminating the need for a separate coupling agent like NED. This simplifies the protocol and removes a potential source of background noise.

Proposed Mechanism of AE-NBF-O cluster_step1 Step 1: Nitrous Acid Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Chromophore Formation Nitrite Nitrite (NO₂⁻) from Sample HONO Nitrous Acid (HONO) Nitrite->HONO H_ion Acidic Conditions (H⁺) H_ion->HONO Diazonium Reactive Diazonium Salt Intermediate HONO->Diazonium AENBFO AE-NBF-O Reagent AENBFO->Diazonium Reaction with -NH₂ group Product Stable Colored Product (Measure Absorbance) Diazonium->Product Rearrangement/ Dimerization Troubleshooting Workflow Start High Background or Inconsistent Results CheckBlank Is the Blank (Reagent Only) Reading High? Start->CheckBlank CheckSample Is the Sample Background Higher than the Blank? CheckBlank->CheckSample No Sol_Contam Source: Reagent/Water Contamination. Action: Use fresh, high-purity water and reagents. Perform Component Purity Check. CheckBlank->Sol_Contam Yes CheckRepro Are Replicates Inconsistent? CheckSample->CheckRepro No Sol_Matrix Source: Sample Matrix Interference. Action: Use phenol-free media. Deproteinize sample. Use matrix-matched standards. CheckSample->Sol_Matrix Yes Sol_Tech Source: Assay Technique. Action: Check pipette calibration. Ensure consistent timing, temp, and mixing. Protect from light. CheckRepro->Sol_Tech Yes End Problem Resolved CheckRepro->End No Sol_Contam->End Sol_Matrix->End Sol_Tech->End

Caption: A decision tree for troubleshooting common issues in the AE-NBF-O assay.

References

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Akimova, M., & Macova, E. (2014). Inaccuracies of nitric oxide measurement methods in biological media. RSC Advances, 4(69), 36820-36827. [Link]

  • Alsharekh, T., & Albaqami, F. (2017). Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. International Journal of Advanced Research, 5(2), 232-237. [Link]

  • Safavi, A., Karimi, M., & Helmy, M. (2004). Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS. Analytical Biochemistry, 331(2), 319-324. [Link]

  • Giustarini, D., Rossi, R., Milzani, A., & Dalle-Donne, I. (2013). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. In Nitric Oxide (pp. 367-380). Humana Press. [Link]

  • Grisham, M. B., Johnson, G. G., & Lancaster, J. R., Jr (2007). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Methods in Enzymology. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of nitrite- and nitrate-Griess products. [Link]

  • Reddit. (2023, April 22). Potential causes of false positive Griess Test. [Link]

  • Gouveia, Z., Leal, A. S., Pires, J., & Martins, A. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2623. [Link]

  • ResearchGate. (2015, December 1). Why did my sample, with the same OD as the standard, not develop the same colour as the standard in NO assay using Griess reagent?[Link]

  • Bereczki, O., Harnos, S., & Adorjan, A. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances, 9(7), 3698-3705. [Link]

  • da Silva, L. M., et al. (2021). advances in the synthesis, biological activities and applications of 1,2,5- oxadiazol. World Journal of Advanced Research and Reviews, 10(3), 269-291. [Link]

  • ResearchGate. (2015, May 13). Griess reagent issues/ queries; no observable colouration, why?[Link]

  • Malinski, T., & Taha, Z. (1993). Electrochemical Determination of Nitric Oxide in Blood Samples. Collection of Czechoslovak Chemical Communications, 58(10), 2334-2340. [Link]

  • Stepanov, A. S., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1425. [Link]

  • Zysense. (n.d.). Nitric Oxide Analyzer. [Link]

  • Masi, A., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules, 26(15), 4569. [Link]

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

  • Stepanov, A. S., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1425. [Link]

  • Kumar, S., & P., S. (2014). Nitric oxide detection methods in vitro and in vivo. Medical Chemistry, 4(10), 674-681. [Link]

  • Lepore, A., et al. (2012). Synthesis of Oxadiazole-2-oxide Analogues as Potential Antischistosomal Agents. Molecules, 17(9), 10896-10907. [Link]

  • Alphasense. (n.d.). Nitric Oxide Sensors. [Link]

  • World Precision Instruments. (n.d.). Nitric Oxide Sensors. [Link]

  • Yin, C., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-b[6][6]icyclic Structures. Molecules, 28(10), 4165. [Link]

  • Fershtat, L. L., et al. (2022). Anions Containing Tripoid Conjugated N4− System: Salts of 5-(Substituted Amino)-t[7][8]riazolo[4,5-c]o[6][8]xadiazol-5-ium-4-ides, as well as Their Synthesis, Structure, and Thermal Stability. Molecules, 27(19), 6248. [Link]

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [https://www.semanticscholar.org/paper/3-(4-Amino-1%2C2%2C5-oxadiazol-3-yl)-4-(4-nitro-1%2C2%2C5-oxadiazole-Pagoria-Zhang/f8f972b25a3d7067d7121287c2c9d6f51f49633e]([Link]

  • Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 513(1), 100-108. [Link]

Sources

Troubleshooting

Reducing cytotoxicity of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in smooth muscle cell cultures

Welcome to the Technical Support Center for vascular smooth muscle cell (SMC) research. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro application of furoxan-based nitric oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for vascular smooth muscle cell (SMC) research. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro application of furoxan-based nitric oxide (NO) donors, specifically 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide .

While this compound is an excellent tool for studying NO-mediated inhibition of SMC proliferation (a key target in atherosclerosis and restenosis research), researchers often struggle with unintended cytotoxicity. This guide is designed to deconstruct the chemical biology of furoxans, explain the causality behind cell death, and provide self-validating protocols to ensure your experimental readouts reflect true physiological signaling rather than artifactual toxicity.

Mechanistic Overview: Cytostasis vs. Cytotoxicity

To troubleshoot furoxan-induced cell death, we must first understand its mechanism of action. Furoxans are prodrugs; they do not release NO spontaneously. Instead, they undergo a thiol-mediated ring-opening reaction that consumes intracellular thiols (such as glutathione [GSH] and cysteine) to generate NO .

At optimal concentrations, the released NO activates soluble guanylyl cyclase (sGC) to produce cGMP, leading to a reversible G1-S phase block (cytostasis) . However, at high concentrations, the excessive consumption of intracellular thiols depletes the cell's primary antioxidant defense. This thiol depletion triggers severe oxidative stress. Concurrently, the high flux of NO reacts with accumulating superoxide radicals to form peroxynitrite (ONOO⁻) , a highly toxic reactive nitrogen species that induces irreversible apoptosis and necrosis.

G Furoxan 4-Amino-3-(ethoxycarbonyl)- 1,2,5-oxadiazole 2-oxide Thiols Intracellular Thiols (GSH, Cysteine) Furoxan->Thiols Reacts with NO Nitric Oxide (NO) Thiols->NO Releases ThiolDepletion Thiol Depletion Thiols->ThiolDepletion Excessive consumption sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Reacts with ROS cGMP cGMP Pathway sGC->cGMP Cytostasis Target: Cytostasis (G1-S Phase Block) cGMP->Cytostasis ROS Reactive Oxygen Species (Superoxide) ThiolDepletion->ROS Induces Oxidative Stress Cytotoxicity Off-Target: Cytotoxicity (Apoptosis/Necrosis) ThiolDepletion->Cytotoxicity ROS->Peroxynitrite Peroxynitrite->Cytotoxicity

Mechanistic divergence of furoxan-induced NO signaling vs. oxidative cytotoxicity.

Troubleshooting Q&A

Q1: Why are my SMCs showing rapid viability loss (cytotoxicity) instead of the expected cytostasis? A: You are likely observing the "double-hit" phenomenon of furoxan toxicity. Standard in vitro culture media (like DMEM) lack sufficient exogenous thiols. When you add 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, it rapidly depletes the SMCs' internal GSH pool to release NO. This leaves the cells defenseless against the oxidative byproducts of the reaction. Correction Strategy: Titrate your furoxan dose (typically keep it < 50 µM for SMCs) and supplement your culture media with an exogenous thiol source like N-acetylcysteine (NAC) to buffer the GSH depletion.

Q2: How can I definitively differentiate between NO-mediated cytostasis and actual cytotoxicity in my assays? A: This is a common pitfall. Researchers often rely solely on MTT or CCK-8 assays, which measure mitochondrial metabolic activity. Because NO reversibly inhibits mitochondrial respiration (by binding to cytochrome c oxidase) and halts the cell cycle, an MTT assay will show a massive drop in signal that looks like cell death, even if the cells are perfectly viable but dormant . Correction Strategy: Implement a self-validating washout protocol (see Protocol 2 below). True NO-mediated cytostasis is completely reversible upon removal of the donor, whereas cytotoxicity is not. Always pair metabolic assays with a membrane-integrity assay (e.g., Trypan Blue exclusion or LDH release).

Q3: What is the optimal thiol cofactor strategy for in vitro testing of this specific furoxan? A: While L-cysteine is the physiological cofactor, I highly recommend using N-acetylcysteine (NAC) at a 1-5 mM concentration for in vitro assays. NAC serves a dual purpose: it provides the sulfhydryl groups necessary to trigger the furoxan ring opening, and it acts as a potent ROS scavenger. This artificially widens your therapeutic window, allowing you to study the NO-cGMP signaling axis without the confounding variable of oxidative stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol 1: Cytotoxicity Mitigation via NAC Supplementation

This protocol establishes the baseline NO-release kinetics while protecting the SMCs from GSH depletion.

  • Cell Seeding: Seed primary vascular SMCs in 6-well plates at a density of 1×105 cells/well in complete media (10% FBS). Allow 24 hours for adherence.

  • Synchronization: Wash cells with PBS and serum-starve (0.1% FBS) for 24 hours to synchronize cells in the G0 phase.

  • Pre-incubation (The Validation Step): Replace media with 10% FBS media. To the treatment wells, add 2 mM N-acetylcysteine (NAC). Incubate for 1 hour prior to furoxan addition. Causality note: Pre-incubation ensures intracellular GSH pools are saturated before the furoxan begins consuming them.

  • Furoxan Treatment: Add 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide at varying concentrations (10 µM, 50 µM, 100 µM).

  • Harvest & Readout (48h): Trypsinize cells. Perform a Trypan Blue exclusion count using a hemocytometer. Do not rely solely on plate-reader metabolic assays.

Protocol 2: The Washout Assay (Differentiating Cytostasis from Death)

This workflow proves that the reduction in cell number is due to a G1-S phase block rather than apoptosis.

  • Treatment Phase: Treat proliferating SMCs with the established sub-lethal dose of the furoxan (e.g., 50 µM + 2 mM NAC) for 48 hours.

  • Mid-Point Validation: At 48 hours, count a subset of wells. You should observe a significantly lower cell count compared to the vehicle control, but >95% Trypan Blue viability.

  • Washout: Aspirate the media from the remaining wells. Wash gently twice with warm PBS to remove all traces of the furoxan and its metabolites.

  • Recovery Phase: Add fresh complete media (without furoxan) and incubate for an additional 48 hours.

  • Final Readout: Count the cells. If the mechanism was cytostasis, the cells will have resumed exponential growth, confirming the absence of irreversible cytotoxicity .

Quantitative Data Presentation

The following table summarizes expected outcomes when utilizing the troubleshooting protocols above, demonstrating the critical role of thiol supplementation and washout validation.

Table 1: SMC Viability and Proliferation Metrics with Furoxan Treatment

Treatment GroupFuroxan DoseNAC SupplementViability (Trypan Blue)Proliferation (% of Control)Post-Washout RecoveryPhenotype
Control 0 µMNone> 98%100%N/ANormal Growth
High Dose (Unbuffered) 100 µMNone< 40%15%Fails to recoverCytotoxicity / Apoptosis
Low Dose (Unbuffered) 20 µMNone85%60%Partial recoveryMixed (Stress + Cytostasis)
High Dose (Buffered) 100 µM2 mM> 95%25%Full recoveryPure Cytostasis

Note: The unbuffered high-dose group exhibits true cytotoxicity due to unmitigated ROS/peroxynitrite formation. The buffered group demonstrates how NAC isolates the NO-mediated antiproliferative effect.

References

  • Feelisch, M., Schönafinger, K., & Noack, E. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology, 44(6), 1149-1157.[Link]

  • Lazzarato, L., Bianchi, L., Andolfo, A., Granata, A., Lombardi, M., Sinelli, M., Rolando, B., Carini, M., Corsini, A., Fruttero, R., & Arnaboldi, L. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. Molecules, 28(15), 5724.[Link]

  • Sarkar, R., Gordon, D., Stanley, J. C., & Webb, R. C. (1996). Nitric Oxide Reversibly Inhibits the Migration of Cultured Vascular Smooth Muscle Cells. Circulation Research, 78(2), 225-230.[Link]

Reference Data & Comparative Studies

Validation

In Vitro Vasorelaxation Comparison Guide: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide vs. Furazan Derivatives

Executive Summary & Mechanistic Rationale In cardiovascular drug development, the design of nitric oxide (NO) donors requires precise control over NO release kinetics. Furoxans (1,2,5-oxadiazole 2-oxides) are a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In cardiovascular drug development, the design of nitric oxide (NO) donors requires precise control over NO release kinetics. Furoxans (1,2,5-oxadiazole 2-oxides) are a highly versatile class of heterocyclic NO donors that undergo thiol-dependent bioactivation[1]. The specific derivative, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide , features an electron-withdrawing ethoxycarbonyl group at the C3 position. This structural feature highly sensitizes the ring to nucleophilic attack by intracellular thiols, resulting in rapid and potent NO release[1].

Conversely, furazan derivatives (1,2,5-oxadiazoles) are structurally identical analogs that lack the critical N-oxide moiety. Because they cannot release NO, furazans serve as indispensable negative structural controls in pharmacological assays. Comparing these two scaffolds provides a self-validating experimental system to prove that observed vasorelaxation is strictly dependent on NO donation rather than non-specific receptor binding or steric interactions by the oxadiazole core.

Mechanistic Pathway: Bioactivation and Divergence

The causality of vasorelaxation hinges on the activation of soluble guanylyl cyclase (sGC). When the furoxan enters the vascular smooth muscle cell, it reacts with thiols (e.g., cysteine, glutathione) to release NO. This NO binds the heme group of sGC, converting GTP to cGMP, which subsequently decreases intracellular calcium and triggers relaxation[1]. The furazan analog, lacking the N-oxide, remains inert and fails to activate this pathway.

Mechanism Furoxan 4-Amino-3-(ethoxycarbonyl) Furoxan (NO Donor) Thiols Intracellular Thiols (e.g., Cysteine/GSH) Furoxan->Thiols Furazan Furazan Derivative (Negative Control) Furazan->Thiols NO Nitric Oxide (NO) Release Thiols->NO Thiol-mediated cleavage NoNO No NO Release Thiols->NoNO Ring stable sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC NoRelaxation No Vasorelaxation NoNO->NoRelaxation cGMP cGMP Accumulation sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation

Mechanistic divergence between NO-donating furoxans and non-donating furazan derivatives.

Experimental Protocols: A Self-Validating System

To evaluate in vitro vasorelaxation, the isolated rat aortic ring assay is the gold standard. The following protocol is designed to isolate the exogenous NO-donating effect of the drug from endogenous physiological variables.

Step 1: Tissue Preparation & Endothelial Denudation

  • Action : Isolate the thoracic aorta from male Wistar rats, clean it of surrounding connective tissue, and cut it into 3 mm rings. Mechanically rub the intimal surface with a rough wire to remove the endothelium.

  • Causality : Denudation removes endothelial nitric oxide synthase (eNOS). This ensures that any observed vasorelaxation is strictly due to the exogenous NO donated by the furoxan, eliminating false positives from endogenous NO production[2].

Step 2: Organ Bath Equilibration

  • Action : Mount the rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Equilibrate at a resting tension of 1.0 g for 60 minutes, washing every 15 minutes.

Step 3: Pre-contraction

  • Action : Induce a sustained contraction using 1 µM Phenylephrine (PE), an α1-adrenergic receptor agonist. Wait for the tension to reach a stable plateau.

Step 4: Cumulative Concentration-Response

  • Action : Add the test compounds (Furoxan or Furazan) cumulatively to the bath in half-log increments from 10−9 M to 10−4 M. Record the percentage of relaxation relative to the maximal PE-induced contraction.

Step 5: Mechanistic Validation (The sGC Check)

  • Action : In a parallel set of rings, pre-incubate the tissue with 10 µM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) for 30 minutes prior to PE contraction.

  • Causality : ODQ is a highly specific, irreversible inhibitor of sGC. If the furoxan-induced vasorelaxation is abolished by ODQ, it definitively proves that the mechanism is NO/sGC-dependent, validating the pharmacological pathway[3].

Quantitative Data Comparison

The following table summarizes the expected pharmacological profiles based on the structural divergence of the oxadiazole core.

CompoundStructural CoreNO Release CapacityEC50 (Vasorelaxation, M)Max Relaxation (%)Mechanistic Reversal by ODQ
4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide Furoxan (N-oxide present)High (Thiol-dependent) ∼8.5×10−8 100%Yes (Complete reversal)
4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole Furazan (N-oxide absent)None >10−4 < 5%N/A
Sodium Nitroprusside (SNP) Inorganic NO Donor (Reference)High (Spontaneous/Thiol) ∼1.0×10−8 100%Yes (Complete reversal)

Discussion & Application in Drug Development

The comparative data highlights the absolute necessity of the N-oxide moiety for vasorelaxant activity. The 4-amino-3-(ethoxycarbonyl) furoxan derivative exhibits potent, sub-micromolar EC50 values. This high potency is directly attributable to the ethoxycarbonyl group at the C3 position; its strong electron-withdrawing effect makes the adjacent carbon highly electrophilic, accelerating the thiol-mediated ring cleavage necessary for NO release[1].

In modern drug development, this comparative framework is utilized to design hybrid drugs (e.g., Nicorandil analogs or NO-donating calcium channel blockers)[4]. By conjugating a known pharmacophore with a furoxan moiety, researchers can create dual-action therapeutics. Synthesizing the corresponding furazan hybrid is a mandatory developmental step to serve as a negative control, ensuring that the cardiovascular benefits of the new hybrid are genuinely derived from NO donation rather than off-target effects[3].

Sources

Comparative

Validating Soluble Guanylyl Cyclase Activation by 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide: A Technical Comparison Guide

Executive Summary The therapeutic targeting of the nitric oxide (NO) / soluble guanylyl cyclase (sGC) / cyclic GMP (cGMP) signaling cascade is a cornerstone in cardiovascular and neuroprotective pharmacology. While class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of the nitric oxide (NO) / soluble guanylyl cyclase (sGC) / cyclic GMP (cGMP) signaling cascade is a cornerstone in cardiovascular and neuroprotective pharmacology. While classic NO donors like Sodium Nitroprusside (SNP) provide rapid vasodilation, they are frequently limited by rapid tolerance and off-target cytotoxicity.

Furoxans (1,2,5-oxadiazole 2-oxides) have emerged as a sophisticated class of NO-mimetics. Specifically, 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide utilizes an electron-withdrawing ethoxycarbonyl group to fine-tune its electrophilicity, enabling controlled, thiol-dependent NO release[1]. This guide provides a comprehensive framework for validating sGC activation by this compound, comparing its performance against alternative sGC modulators, and establishing self-validating experimental protocols.

Mechanistic Causality: The Furoxan-sGC Axis

To design a robust validation assay, one must first understand the biochemical causality of the compound. Unlike spontaneous NO donors, furoxans are stable under physiological conditions until they encounter thiol cofactors (e.g., glutathione or cysteine)[2].

The presence of the ethoxycarbonyl substituent at the 3-position of the 1,2,5-oxadiazole 2-oxide ring increases the ring's susceptibility to nucleophilic attack by intracellular thiolate anions[3]. This attack triggers a ring-cleavage event that yields NO. The liberated NO subsequently binds to the reduced heme iron (Fe²⁺) of sGC, breaking the proximal histidine bond and inducing a conformational shift that dramatically accelerates the conversion of GTP to cGMP[2].

sGC_Pathway A 4-Amino-3-(ethoxycarbonyl)- 1,2,5-oxadiazole 2-oxide C Nitric Oxide (NO) A->C Thiol-dependent ring cleavage B Intracellular Thiols (e.g., GSH) B->C Cofactor attack D Soluble Guanylyl Cyclase (sGC - Heme reduced) C->D Binds to Heme iron E cGMP D->E GTP to cGMP conversion F Protein Kinase G (PKG) E->F Activates G Vasorelaxation & Cellular Signaling F->G Phosphorylation

Fig 1: Thiol-dependent sGC activation pathway by furoxan derivatives.

Comparative Performance Analysis

When validating 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, it is critical to benchmark it against established sGC modulators. The table below summarizes the fundamental differences in activation mechanisms, dependency factors, and clinical utility profiles.

CompoundClass / Mechanism of ActionsGC Heme DependencyThiol DependencyRelative EC₅₀ (cGMP)Tolerance Risk
4-Amino-3-(ethoxycarbonyl)-furoxan Furoxan / Thiol-dependent NO-mimeticYes (Fe²⁺)High ~1.0 - 10 µMLow
Sodium Nitroprusside (SNP) Spontaneous NO DonorYes (Fe²⁺)None~0.1 - 1.0 µMHigh
Riociguat Direct sGC StimulatorYes (Fe²⁺)None~0.1 µMLow
Cinaciguat Direct sGC ActivatorNo (Binds empty pocket)None~0.01 µMLow

Key Insight: While direct sGC stimulators (like Riociguat) bypass the need for NO entirely, furoxans provide a localized, controlled NO flux that mimics physiological endothelial function without the rapid burst-and-crash kinetics of SNP[1].

Self-Validating Experimental Protocols

To prove that 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide activates sGC, researchers must utilize a self-validating system. This requires not only measuring the endpoint (cGMP) but systematically isolating the pathway using specific inhibitors like ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one)[4].

Protocol A: Intracellular cGMP Quantification Assay

Objective: Measure the dose-dependent accumulation of cGMP while proving the signal is entirely dependent on sGC and not particulate guanylyl cyclase (pGC) or background noise.

Step-by-Step Methodology:

  • Cell Preparation: Seed Human Aortic Smooth Muscle Cells (HASMCs) in 96-well plates at 10,000 cells/well. Causality: HASMCs endogenously express high levels of sGC and are the physiological target for vasorelaxants.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 1 mM IBMX for 20 minutes. Causality: IBMX prevents the rapid hydrolysis of cGMP by PDEs, allowing cGMP to accumulate to detectable levels, effectively turning a transient signal into a stable, measurable readout.

  • Endogenous NO Blockade: Co-incubate with 100 µM L-NAME. Causality: Inhibits endothelial/inducible NO Synthase (eNOS/iNOS), ensuring that any measured sGC activation is strictly due to the exogenous furoxan compound.

  • Target Validation (The Control): In a parallel control group, add 10 µM ODQ 15 minutes prior to compound treatment. Causality: ODQ irreversibly oxidizes the sGC heme iron from Fe²⁺ to Fe³⁺, rendering it insensitive to NO[4]. If the compound's effect is abolished by ODQ, it proves the activation is strictly sGC-dependent.

  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 100 µM) of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide for 30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction using the lysis buffer provided in a commercially available cGMP HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit. Quantify cGMP levels against a standard curve.

Protocol B: Thiol-Dependency Validation

Objective: Prove that the sGC activation by the furoxan is dependent on intracellular thiols (the defining characteristic of this drug class)[2].

Step-by-Step Methodology:

  • Thiol Depletion: Pre-treat a subset of HASMCs with 100 µM N-ethylmaleimide (NEM) for 15 minutes, followed by a wash step. Causality: NEM alkylates free sulfhydryl groups, severely depleting intracellular glutathione (GSH).

  • Treatment: Expose the NEM-treated and untreated control cells to the furoxan derivative.

  • Rescue (Optional but highly recommended): To a third group of NEM-treated cells, add 1 mM exogenous GSH concurrently with the furoxan. Causality: This proves reversibility and confirms that the lack of signal in the NEM group was due to missing cofactors, not cell death.

  • Analysis: Measure cGMP. A valid furoxan will show near-zero cGMP elevation in the NEM group, which is fully restored in the GSH rescue group.

Validation_Workflow S1 1. Cell Culture (HASMCs) S2 2. Pre-treatment IBMX ± ODQ/NEM S1->S2 S3 3. Furoxan Incubation S2->S3 S4 4. Cell Lysis & Termination S3->S4 S5 5. cGMP HTRF/ ELISA Assay S4->S5

Fig 2: Self-validating experimental workflow for quantifying sGC activation.

Sources

Validation

Comparative Efficacy Guide: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide vs. NONOates as Nitric Oxide Donors

Executive Summary Nitric oxide (NO) is a ubiquitous, highly reactive signaling molecule that regulates critical physiological processes, including vasodilation, platelet aggregation, and neurotransmission. Due to its sho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a ubiquitous, highly reactive signaling molecule that regulates critical physiological processes, including vasodilation, platelet aggregation, and neurotransmission. Due to its short half-life, the development of exogenous NO donors is a cornerstone of cardiovascular, oncological, and neuropathic drug development[1].

This technical guide provides an objective, data-driven comparison of two structurally and mechanistically distinct classes of NO donors: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (a stable furoxan derivative) and NONOates (diazeniumdiolates). By contrasting their activation mechanisms, NO release kinetics, and experimental handling, this guide equips researchers with the authoritative insights required to select the optimal NO-donating scaffold for specific experimental and therapeutic applications.

Mechanistic Divergence: Thiol-Dependent vs. Spontaneous NO Release

The fundamental difference between these two classes lies in the causality of their NO release mechanisms.

Furoxans: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

Furoxans (1,2,5-oxadiazole 2-oxides) are non-spontaneous NO donors. The compound 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide features an electrophilic heterocyclic ring that remains highly stable in aqueous solutions[2]. NO release is strictly dependent on the presence of thiol cofactors (e.g., L-cysteine, glutathione). The thiol nucleophile attacks the ring, leading to ring-opening, the formation of a keto-oxime intermediate, and the subsequent release of NO[3].

Causality Insight: This thiol-dependency provides a distinct advantage for targeted drug delivery. Because the donor remains inert in the bloodstream, NO generation is localized to microenvironments with elevated thiol concentrations, such as tumor tissues or specific intracellular compartments, thereby minimizing systemic off-target effects like severe hypotension[4].

NONOates: Diazeniumdiolates

NONOates, characterized by the [N(O)NO]− functional group, operate via a fundamentally different mechanism. They do not require enzymatic metabolism, redox activation, or thiol cofactors[5]. Instead, they undergo spontaneous, proton-driven dissociation in physiological aqueous media (pH 7.4) to release NO[1].

Causality Insight: The decomposition follows predictable first-order kinetics, yielding up to 2 moles of NO per mole of the parent compound[6]. This makes NONOates highly advantageous for in vitro assays and medical device coatings (e.g., anti-biofilm polymers) where a precise, reproducible, and cofactor-independent NO flux is required[4].

Mechanistic_Pathways cluster_furoxan Furoxan Activation cluster_nonoate NONOate Activation F_Donor 4-Amino-3-(ethoxycarbonyl)- 1,2,5-oxadiazole 2-oxide F_Thiol Thiol Attack (e.g., L-Cysteine) F_Donor->F_Thiol F_Ring Ring Opening & Keto-oxime Formation F_Thiol->F_Ring F_NO Targeted NO Release F_Ring->F_NO N_Donor NONOate (Diazeniumdiolate) N_pH Aqueous Media (pH 7.4) N_Donor->N_pH N_Diss Spontaneous Dissociation N_pH->N_Diss N_NO Predictable NO Release N_Diss->N_NO

Mechanistic comparison of thiol-dependent Furoxan vs. spontaneous NONOate NO release.

Comparative Quantitative Data

The efficacy of an NO donor is defined by its half-life, NO payload, and physiological triggers. Furoxans offer modulable release rates dictated by the biological environment, whereas NONOates offer rigid, structure-dependent half-lives ranging from 2 minutes (DEA/NO) to 20 hours (DETA/NO)[6].

Parameter4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxideNONOates (e.g., DEA/NO, DETA/NO)
Activation Mechanism Thiol-dependent (GSH, L-Cysteine)[3]Spontaneous hydrolysis (pH-dependent)[5]
NO Yield Variable (Modulated by ambient thiol levels)1.5 - 2.0 moles NO per mole donor[6]
Half-Life ( t1/2​ ) Environmentally dependentPredictable (2 min to 20 h at pH 7.4, 37°C)[6]
Primary Byproducts Dioximes, disulfides, nitrites[7]Secondary amines (e.g., diethylamine)[8]
Tissue Selectivity High (Localized to thiol-rich environments)Low (Systemic release unless targeted via prodrugs)[5]
Tolerance Risk Low (Does not induce classic nitrate tolerance)[7]Low to Moderate

Experimental Protocols: Evaluating NO Release Kinetics

To objectively compare the NO-donating efficacy of these compounds, researchers must utilize a self-validating in vitro system. The following protocol details the causality behind experimental choices, ensuring that the distinct activation requirements of both classes are met.

Experimental_Workflow Step1 1. Prepare Stocks Furoxan in DMSO NONOate in NaOH Step2 2. Dilute in Buffer (pH 7.4, 37°C) Step1->Step2 Step3 3. Add Cofactor (Thiols for Furoxan only) Step2->Step3 Step4 4. Quantify NO (Griess Assay) Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Step-by-step in vitro experimental workflow for evaluating comparative NO release kinetics.

Step-by-Step Methodology: Comparative Griess Assay
  • Reagent Preparation (Preserving Stability):

    • Furoxan Arm: Dissolve 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide in DMSO to create a 10 mM stock. Causality: Furoxans are highly stable in organic solvents and lack spontaneous degradation, ensuring the stock remains intact[2].

    • NONOate Arm: Dissolve the chosen NONOate (e.g., DETA/NO) in 0.01 M NaOH. Causality: NONOates decompose rapidly at physiological pH but remain highly stable in strongly alkaline conditions[5].

  • Reaction Initiation (Triggering Release):

    • Dilute both stocks to a final concentration of 100 µM in 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4 and 37°C.

    • Furoxan Arm: Add 5 mM L-cysteine or Glutathione (GSH). Causality: Without the thiol nucleophile, the furoxan ring remains intact, acting as an internal negative control for spontaneous release[2].

    • NONOate Arm: No cofactor is added. Causality: The shift from the alkaline stock to the pH 7.4 buffer is sufficient to initiate spontaneous first-order dissociation[6].

  • Quantification:

    • At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract 100 µL aliquots.

    • Mix with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate for 10 minutes at room temperature and measure absorbance at 540 nm.

  • Data Synthesis:

    • Calculate NO concentrations against a standard curve of sodium nitrite ( NaNO2​ ). The NONOate arm will display a predictable logarithmic release curve, while the Furoxan arm's curve will correlate directly with the concentration of the added thiol[7].

Downstream Signaling and Application Considerations

Regardless of the release mechanism, both NO donors ultimately exert their biological effects through the activation of soluble guanylate cyclase (sGC). The released NO binds to the heme moiety of sGC, catalyzing the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP activates Protein Kinase G (PKG), leading to vasorelaxation, inhibition of platelet aggregation, and modulation of cellular proliferation[2][8].

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC Binds Heme cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physio Vasorelaxation & Target Effects PKG->Physio

Downstream sGC/cGMP signaling pathway activated by NO donors.

Drug Development Implications
  • 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is ideal for prodrug strategies where systemic hypotension must be avoided. Its NO-donating capacity remains dormant until it reaches thiol-rich target sites, reducing off-target vasodilation[3]. Furthermore, furoxans do not typically induce the nitrate tolerance seen with classic organic nitrates[7].

  • NONOates are the gold standard for pharmacological assays requiring an exact, sustained concentration of NO. In clinical development, they are often formulated into polymers or sol-gel coatings for medical devices to prevent biofilm formation and thrombosis, leveraging their spontaneous NO release without relying on the host's metabolic state[4][5].

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide. As a member of the furoxan (1,2,5-oxadiazole 2-oxide) family of compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide. As a member of the furoxan (1,2,5-oxadiazole 2-oxide) family of compounds, this substance requires careful handling due to the potential hazards inherent in its chemical structure. Furoxans are recognized as energetic materials and are actively studied for their capacity to act as nitric oxide (NO) donors.[1][2] The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain full environmental compliance.

Hazard Assessment and Chemical Profile

Core Chemical Class Hazards:

  • Energetic Nature: The furoxan ring is an "explosophore," a functional group that imparts energetic properties to a molecule.[3] Such compounds can be sensitive to heat, shock, or friction.

  • Thermal Instability: Thermal decomposition of furoxans can be hazardous. Studies have shown that thermolysis can cause the furoxan ring to cleave, forming highly reactive and toxic intermediates such as nitrile oxides and isocyanates.[4] This makes heating or uncontrolled incineration an unsuitable disposal method at the laboratory scale.

  • Biological Activity: Furoxans are known to be biologically active, primarily through their ability to release nitric oxide (NO) via interaction with thiols. While this is valuable in drug development, it also means the compound can have unforeseen biological effects if not handled properly.

Table 1: Inferred Properties and Hazards

Property Value / Observation Rationale & Source
Chemical Family Furoxan (1,2,5-oxadiazole 2-oxide) The compound name explicitly identifies the core heterocyclic structure.[1][2]
Physical State Likely a solid at room temperature. Based on related amino- and carboxyl-substituted oxadiazoles.[5][6]
Primary Hazards Potential energetic material, thermal instability, unknown toxicity. Furoxan derivatives are studied as explosives.[2][3] Thermal decomposition can produce toxic byproducts.[4]
Incompatibilities Strong oxidizing agents, heat, shock, friction. General precaution for energetic and N-oxide compounds.[5][7]

| Hazardous Decomp. Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Isocyanates. | Expected from combustion of nitrogenous organic compounds and thermal rearrangement of the furoxan ring.[4][5] |

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable baseline for safety.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[7] For handling larger quantities or during spill cleanup, a chemical-resistant apron may be advisable.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7]

Spill and Contamination Management

In the event of a spill, prompt and correct action is critical to prevent wider contamination and personnel exposure.

Spill Cleanup Protocol:

  • Alert & Evacuate: Notify colleagues in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[8]

  • Contain: For solid spills, carefully sweep the material, avoiding the creation of dust. Do not use a standard vacuum cleaner. Place the collected material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol) followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste along with the primary compound.[8]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Identification and Segregation

  • Designate a specific, sealed container exclusively for 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide waste.[9]

  • This includes the pure compound, any reaction mixtures containing it, and all contaminated disposable materials (e.g., weighing papers, pipette tips, gloves).

  • Crucially, do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unknown and potentially violent reactions.[7]

Step 2: Containerization

  • Use a chemically resistant, leak-proof container with a secure, screw-top lid.[9] High-density polyethylene (HDPE) is a suitable choice.

  • The container must be in good condition, free from cracks or external residue. Ensure the container is compatible with the waste being added.[10]

Step 3: Labeling

  • Proper labeling is a critical safety and regulatory requirement. The label must be clear, legible, and securely affixed to the container.

  • Include the following information:

    • The words "HAZARDOUS WASTE "[9]

    • Full Chemical Name: "4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide"

    • Associated Hazards: "Potentially Energetic," "Irritant," "Handle with Care"

Step 4: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area.[11]

  • This area should be away from heat sources, open flames, and incompatible materials.[7]

  • Follow all institutional guidelines for the temporary storage of hazardous waste. Storage should be in a locked and labeled munitions safe if the material is considered highly energetic.[11]

Step 5: Arrange for Final Disposal

  • The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[9][12]

  • Follow their specific procedures for requesting a chemical waste pickup. They are equipped and licensed to handle and dispose of such materials in accordance with all local, state, and federal regulations.[10]

  • Do not attempt to perform chemical neutralization or destruction of the compound yourself. The potential for a runaway reaction and the generation of toxic decomposition products is significant.[4]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe handling and disposal of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide waste in a research environment.

Disposal_Workflow cluster_0 cluster_1 Waste Management Protocol cluster_2 Spill Response Protocol start Handling Compound in Lab generate_waste Waste Generated (Excess Reagent, Contaminated Items) start->generate_waste spill Spill Occurs start->spill segregate Step 1: Segregate Waste (Do Not Mix) generate_waste->segregate alert Alert & Evacuate Area spill->alert containerize Step 2: Place in Approved, Sealed Container segregate->containerize label_waste Step 3: Label Container (Name, Hazards, Date) containerize->label_waste store Step 4: Store in Designated Secure Area label_waste->store contact_ehs Step 5: Contact EHS for Pickup & Final Disposal store->contact_ehs contain Contain & Clean Spill (Avoid Dust) alert->contain collect Collect All Cleanup Materials contain->collect collect->containerize   Treat as Hazardous Waste

Caption: Logical workflow for the safe management and disposal of furoxan-based chemical waste.

References

  • BenchChem. (n.d.). Safe Disposal of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
  • BenchChem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials.
  • University of Padua. (2025, April). OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE.
  • Unknown. (n.d.).
  • Purdue University. (2024, July 18). Energetic Materials Management Plan.
  • Fisher Scientific. (2011, September 5). SAFETY DATA SHEET - Pyridine-N-oxide.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • Merck. (2021, March 14). Safety Data Sheet.
  • MDPI. (2023, May 16). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[13][13]bicyclic Structures. Molecules, 28(10), 4141.

  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET - Ethyl 5-amino-1.2.4-oxadiazole-3-carboxylate.
  • Tuccio, B. L., et al. (2012). Furoxans (1,2,5 oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. ACS Chemical Neuroscience, 3(4), 288-300.
  • Sheremetev, A. B., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1425.
  • Cayman Chemical. (2023, January 2). ST-1393 - Safety Data Sheet.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide.
  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.
  • Merck. (2021, March 14). Safety Data Sheet.
  • MDPI. (2023, May 16). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[13][13]bicyclic Structures. Molecules, 28(10), 4141.

  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET - Ethyl 5-amino-1.2.4-oxadiazole-3-carboxylate.
  • Wikipedia. (n.d.). Furoxan.
  • Mendeleev Communications. (1995). Thermal rearrangements of 3-substituted 4-(3-ethoxycarbonylthioureido)-1,2,5-oxadiazole 2-oxides.
  • Wikipedia. (n.d.). Furoxan.
  • Mendeleev Communications. (1995). Thermal rearrangements of 3-substituted 4-(3-ethoxycarbonylthioureido)-1,2,5-oxadiazole 2-oxides.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Tuccio, B. L., et al. (2012). Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. ACS Chemical Neuroscience, 3(4), 288-300.
  • Journal of the Chemical Society, Chemical Communications. (1975).
  • NextSDS. (n.d.). 1,2,5-Oxadiazole-3-carboxylicacid,4-amino-,ethylester,2-oxide(9CI).
  • Emory University. (2025-2026). Hazardous Waste - EHSO Manual.
  • Guidechem. (n.d.). 4-(2-Aminoethoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide.
  • AWS. (n.d.). advances in the synthesis, biological activities and applications of 1,2,5- oxadiazol.

Sources

Handling

Personal protective equipment for handling 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

As a Senior Application Scientist, I approach the handling of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (commonly referred to as an ethoxycarbonyl furoxan derivative) with a strict adherence to mechanistic safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide (commonly referred to as an ethoxycarbonyl furoxan derivative) with a strict adherence to mechanistic safety. This compound presents a highly specific dual-hazard profile: it is both a sensitive energetic material and a potent, biologically active nitric oxide (NO) donor.

To ensure laboratory safety, we cannot rely on generic safety protocols. Instead, we must design our Personal Protective Equipment (PPE) and operational workflows around the exact physical and chemical causality of the furoxan ring system.

Mechanistic Hazard Profile: The Causality of Risk

Furoxans (1,2,5-oxadiazole 2-oxides) are characterized by an out-of-ring oxygen atom that creates an asymmetric, highly electron-withdrawing heterocycle [4]. Handling this compound safely requires understanding two fundamental mechanisms:

  • Energetic Instability (Mechanical/Thermal): The furoxan ring possesses a high positive enthalpy of formation and high crystal density. Because of the inherent energy stored in the N-O and C=N bonds, furoxan derivatives are prone to thermal isomerization and rapid exothermic decomposition when subjected to mechanical stress (friction or impact) [2].

  • Thiol-Dependent NO Release (Toxicological): Furoxans are electrophilic and undergo rapid ring cleavage when exposed to physiological thiols (such as cysteine in human skin proteins or blood) [1]. This degradation pathway releases high fluxes of nitric oxide (NO) gas [3]. Accidental dermal exposure or inhalation can lead to rapid, severe systemic hypotension, vasodilation, and nitrosative stress.

Quantitative Hazard Summary
Hazard ParameterCharacteristic ProfileOperational Implication
Enthalpy of Formation Highly PositivePotential for rapid exothermic decomposition; mandates blast shielding.
Friction Sensitivity High (Often < 120 N)Strictly prohibits the use of metal spatulas or glass-fritted funnels.
NO Release Trigger Physiological ThiolsRequires strict prevention of dermal exposure to avoid systemic NO shock.
Thermal Onset Isomerization > 80°CMust be stored at 2-8°C and handled strictly away from heat sources.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE for this compound is not arbitrary; it is a direct response to the energetic and biological hazards outlined above.

  • Body Protection: Flame-Resistant (FR) Nomex Lab Coat paired with an anti-static carbon-threaded apron.

    • Causality: Energetic materials can be initiated by electrostatic discharge (ESD). Eliminating static buildup on the operator's body prevents spark-induced detonation.

  • Hand Protection (Double Gloving): Inner layer of 4-mil Nitrile, outer layer of 14-mil Butyl rubber.

    • Causality: Furoxans are typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Butyl rubber provides superior chemical resistance to these carrier solvents, preventing the compound from crossing the glove barrier, reacting with dermal thiols, and causing in vivo NO release.

  • Eye and Face Protection: ANSI Z87.1+ Impact-Resistant Goggles and a full Polycarbonate Face Shield.

    • Causality: In the event of a friction-induced localized micro-detonation, the primary hazard is shrapnel from glassware. Polycarbonate effectively arrests low-velocity fragmentation.

  • Respiratory Protection: All handling must occur within a Class II Type B2 Biological Safety Cabinet or a high-flow chemical fume hood (face velocity > 100 fpm).

    • Causality: Captures off-gassed NO and secondary nitrogen dioxide (NO₂) degradation products, preventing inhalation-induced vasodilation.

Operational Workflow & Visualized Logic

G A 4-Amino-3-(ethoxycarbonyl) furoxan B Friction/Impact (Energetic Hazard) A->B Mechanical Stress C Thiol Exposure (NO Release Hazard) A->C Biological Contact D Anti-Static Tools & Kevlar/Nomex PPE B->D Mitigated by E Chemical Hood & Butyl/Nitrile Gloves C->E Mitigated by F Controlled Alkaline Thiol Quenching D->F Post-Operation E->F Post-Operation G Safe Disposal (Aqueous Waste) F->G Degradation

Operational hazard mitigation and chemical quenching workflow for furoxan derivatives.

Step-by-Step Handling Protocol

This protocol integrates self-validating steps to ensure the environment is secure before the chemical is exposed.

Step 1: Workstation Preparation & Validation

  • Clear the fume hood of all incompatible materials (strong acids, reducing agents, and heavy metals).

  • Deploy an anti-static mat. Self-Validation: Use a surface resistance meter on the mat; proceed only if the reading is between 106 and 109 ohms, confirming active electrostatic dissipation.

  • Place a heavy polycarbonate blast shield between the operator and the analytical balance.

Step 2: Tool Selection

  • Equip Teflon (PTFE), wooden, or conductive plastic spatulas.

  • Critical Warning: Never use stainless steel spatulas or glass-fritted funnels. Metal-on-glass or metal-on-metal friction provides the exact activation energy required to initiate the furoxan ring's decomposition [2].

Step 3: Transfer and Weighing

  • Use anti-static weighing boats. Weigh the material slowly, avoiding aggressive scraping or grinding motions.

  • Immediately dissolve the weighed material into the required assay solvent to desensitize the energetic hazard (furoxans in dilute solution pose negligible explosive risks).

Deactivation and Disposal Plan

Because 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is environmentally persistent and hazardous, raw disposal is prohibited. We must intentionally trigger the NO-release mechanism in a controlled environment to destroy the furoxan ring before waste collection.

Step-by-Step Quenching Protocol:

  • Prepare the Quench Bath: In a heavily vented fume hood, prepare a solution of 5% 2-mercaptoethanol (or dithiothreitol) in 0.1 M NaOH (aqueous).

  • Controlled Addition: Slowly pipette the furoxan waste solutions into the alkaline thiol bath. The base catalyzes the nucleophilic attack of the thiol on the C(3) or C(4) position of the furoxan ring [1].

  • Self-Validation of Destruction: Observe the solution. You will witness mild effervescence (bubbling) as NO gas is liberated and vented by the hood, accompanied by a distinct color change as stable keto-oxime intermediates form [3].

  • Final Disposal: Once gas evolution completely ceases (validating that 100% of the energetic ring system has been cleaved), the resulting deactivated aqueous mixture can be safely transferred to standard hazardous organic/aqueous waste carboys.

References

  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. MDPI.
  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives. MDPI / PMC.
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. National Institutes of Health (PMC).
  • Recent progress in synthesis and application of furoxan. RSC Publishing.
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